(2E)-3-(2-Furyl)acryloyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
20689-54-7; 63485-67-6 |
|---|---|
Molecular Formula |
C7H5ClO2 |
Molecular Weight |
156.57 |
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ |
InChI Key |
IMRILMSKMWAKCC-ONEGZZNKSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of (2E)-3-(2-Furyl)acryloyl chloride for synthesis
This technical guide details the chemical properties, synthesis, and application of (2E)-3-(2-Furyl)acryloyl chloride , a specialized building block in medicinal chemistry and materials science.
Executive Summary
(2E)-3-(2-Furyl)acryloyl chloride (CAS: 63485-67-6) is an
Chemical Identity & Physical Properties[1][2][3][4]
This compound is often generated in situ due to its moisture sensitivity, but it can be isolated as a low-melting solid or oil under anhydrous conditions.
| Property | Data | Note |
| IUPAC Name | (2E)-3-(Furan-2-yl)prop-2-enoyl chloride | Trans-isomer is thermodynamically favored. |
| CAS Number | 63485-67-6 | |
| Molecular Formula | ||
| Molecular Weight | 156.57 g/mol | |
| Physical State | Low-melting solid or semi-solid | Often handled as a solution in DCM or THF. |
| Solubility | Soluble in DCM, THF, Toluene, | Reacts violently with water/alcohols. |
| Stability | Moisture sensitive; Acid sensitive | Furan ring is prone to acid-catalyzed ring opening. |
Spectroscopic Signature (Representative)[5][6]
-
NMR (
): Distinctive doublets for the vinyl protons with a large coupling constant ( ), confirming the (E)-geometry. Furan ring protons appear as multiplets at 6.5–7.6 ppm. -
IR: Strong carbonyl stretch (
) at (acyl chloride), shifted higher than the corresponding acid.
Synthesis & Preparation Protocols
The synthesis must balance the activation of the carboxylic acid with the sensitivity of the furan ring to strong mineral acids (like HCl byproduct).
Method A: Oxalyl Chloride (Preferred / Mild)
This method is superior for high-purity applications as it avoids thermal degradation of the furan ring.
Reagents: 3-(2-Furyl)acrylic acid, Oxalyl chloride, DMF (catalytic), Dichloromethane (DCM).
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (
or Ar). -
Dissolution: Suspend 3-(2-Furyl)acrylic acid (1.0 equiv) in anhydrous DCM (
). -
Activation: Add catalytic DMF (1-2 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate.
-
Chlorination: Cool to 0°C. Add Oxalyl chloride (1.2 equiv) dropwise over 15 minutes.
-
Observation: Vigorous gas evolution (
).
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours until gas evolution ceases.
-
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is used directly without further purification.
Method B: Thionyl Chloride (Bulk / Traditional)
Suitable for large-scale preparations where trace impurities are less critical.
-
Reaction: Reflux 3-(2-Furyl)acrylic acid in neat Thionyl chloride (
) or with a benzene/toluene co-solvent for 1–2 hours. -
Purification: Excess
is removed by distillation. -
Risk: High temperatures and HCl concentration may cause darkening (polymerization/furan decomposition).
Caption: Synthesis pathway from commodity chemicals to the reactive acyl chloride and downstream targets.
Reactivity Profile & Mechanism[7]
The compound possesses three distinct reactive centers, creating a "Reactivity Triangle" that must be managed:
-
Acyl Chloride (
): Hard electrophile. Reacts rapidly with nucleophiles (amines, alcohols, thiols) via addition-elimination.[1] -
Conjugated Alkene (
): Soft electrophile. Susceptible to Michael addition (1,4-addition), especially by thiols (cysteine) or soft carbon nucleophiles. -
Furan Ring: Electron-rich aromatic system. Susceptible to electrophilic aromatic substitution or oxidative ring opening under acidic/oxidizing conditions.
Mechanism: Nucleophilic Acyl Substitution
The primary utility is the formation of amides and esters.[1] The reaction proceeds through a tetrahedral intermediate.[1]
-
Key Consideration: Bases (Et3N, DIPEA, Pyridine) are mandatory to scavenge the HCl byproduct. Free HCl can protonate the furan ring, leading to polymerization or ring-opening (darkening of reaction mixture).
Caption: Reactivity map highlighting the competition between desired substitution and potential degradation pathways.
Applications in Drug Discovery
Covalent Inhibitors (Targeted Protein Degradation)
The (2-furyl)acryloyl motif acts as a Michael Acceptor warhead .
-
Mechanism: The acrylamide formed from this chloride reacts irreversibly with cysteine residues in the active site of enzymes (e.g., cysteine proteases, kinases).
-
Advantage: The furan ring provides distinct steric and electronic properties compared to a simple phenyl ring, often improving selectivity or metabolic stability.
FRET Substrates
Peptides derivatized with this compound (e.g., N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly) are used as substrates for proteolytic enzymes. The furan-acryloyl group acts as a quencher or chromophore, and cleavage of the peptide bond results in a measurable spectral shift.
Experimental Protocol: Amide Coupling (General)
Objective: Synthesis of N-Benzyl-3-(2-furyl)acrylamide.
-
Preparation: Dissolve Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM at 0°C under
. -
Addition: Add a solution of freshly prepared (2E)-3-(2-Furyl)acryloyl chloride (1.05 equiv) in DCM dropwise over 20 minutes.
-
Control: Maintain temperature < 5°C to prevent Michael addition side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Wash with sat.
(removes HCl salts and unreacted acid), followed by brine. -
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage.[2] Wear chemical-resistant gloves (Nitrile/Neoprene), goggles, and a face shield.
-
Water Reactivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried.
-
Inhalation: Potent lachrymator. Handle only in a functioning fume hood.
-
Storage: Store under inert atmosphere (
/Ar) at 2–8°C. If the liquid turns dark brown/black, significant decomposition has occurred.
References
-
Sigma-Aldrich. (E)-3-(Furan-2-yl)acryloyl chloride Product Sheet. Link
-
Santa Cruz Biotechnology. (2E)-3-(2-furyl)acryloyl chloride Properties and Safety. Link[3]
-
PubChem. Compound Summary: (E)-3-(Furan-2-yl)prop-2-enoyl chloride.[4] National Library of Medicine. Link
-
ResearchGate. Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives. Biomass Conversion and Biorefinery (2023). Link
-
BenchChem. Acryloyl Chloride Reactivity and Protocols. Link
Sources
Technical Guide: Solubility Profile and Handling of 3-(2-Furyl)acryloyl Chloride
[1]
Executive Summary
3-(2-Furyl)acryloyl chloride (FA-Cl) is a high-value electrophilic intermediate used primarily in the synthesis of pharmaceutical peptidomimetics and functionalized polymers. Its dual functionality—possessing both a furan heterocycle and an
This guide provides a definitive technical framework for solvent selection, distinguishing between thermodynamic solvents (dissolution without reaction) and reactive media (dissolution with decomposition).
Physicochemical Profile & Solubility Mechanism
Structural Determinants of Solubility
The solubility of FA-Cl is governed by three molecular features:
-
Furan Ring: Provides aromatic character and moderate polarity, facilitating solubility in chlorinated solvents and aromatics.
-
Acryloyl Linker: The conjugated alkene system enhances planarity, allowing for
- stacking interactions, which can lead to poor solubility in aliphatic hydrocarbons (e.g., Hexane) unless heated. -
Acyl Chloride Moiety: The highly polarized
and bonds create a strong dipole, necessitating solvents with moderate dielectric constants ( ) for effective dissolution.
Hansen Solubility Parameters (Theoretical Estimation)
To predict solubility behavior where empirical data is absent, we apply the Group Contribution Method to estimate Hansen Solubility Parameters (HSP).
| Parameter | Symbol | Estimated Value ( | Significance |
| Dispersion Force | 18.5 | Interaction with non-polar backbones (e.g., Toluene). | |
| Polar Force | 12.0 | Interaction with dipoles (e.g., DCM, THF). | |
| H-Bonding | 5.5 | Low capacity for H-bonding; avoids protic solvents. |
Application Insight: The low
Solvent Selection Matrix: The Solubility-Stability Trade-off
For an Application Scientist, "solubility" is meaningless without "stability." The following matrix categorizes solvents based on this duality.
Table 1: Solvent Compatibility Guide
| Solvent Class | Representative Solvents | Solubility Status | Stability Status | Application Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 g/L) | High | Preferred for reactions and transport. Must be stabilized (Amylene preferred over Ethanol). |
| Aromatic | Toluene, Benzene, Xylene | Good (>50 g/L) | High | Ideal for reflux reactions; higher boiling point allows thermal acceleration. |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | Moderate | Warning: THF must be anhydrous and peroxide-free. Lewis acid byproducts can trigger ring-opening polymerization of THF. |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Good | Conditional | strictly anhydrous required. DMF can catalyze decomposition at high temps (Vilsmeier-Haack type side reactions). |
| Aliphatic | Hexane, Heptane, Pentane | Poor (<5 g/L) | High | Anti-solvent: Used for precipitation and recrystallization. |
| Protic | Water, Methanol, Ethanol | Reactive | None | PROHIBITED. Reacts violently to form HCl and corresponding ester/acid. |
Visualizing the Decision Logic
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Synthesis, Purification, or Analysis).
Caption: Decision logic for selecting solvents for 3-(2-Furyl)acryloyl chloride, prioritizing chemical stability over solubility.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Objective: To determine the saturation limit of FA-Cl in a specific solvent without hydrolysis interference.
Prerequisites:
-
Schlenk line or Glovebox (Inert Atmosphere:
or ). -
Solvent dried to <50 ppm water (Karl Fischer validated).
Workflow:
-
Saturation: In a Schlenk tube, add excess solid FA-Cl to 5.0 mL of the target solvent.
-
Equilibration: Stir at 25°C for 2 hours under positive inert gas pressure.
-
Filtration: Use a syringe filter (PTFE, 0.45 µm) pre-dried and flushed with
to transfer 1.0 mL of supernatant into a pre-weighed, dry vial. -
Evaporation: Remove solvent under high vacuum (Schlenk manifold) until constant weight is achieved.
-
Validation: Analyze the residue via
-NMR ( ).-
Pass: Distinct furan peaks (6.5–7.6 ppm) and acrylate doublets.
-
Fail: Broad peaks or carboxylic acid shift (indicating hydrolysis during the test).
-
Protocol B: Recrystallization (Purification)
FA-Cl often contains hydrolyzed acid impurities. This protocol uses the solubility differential between Chlorinated solvents and Alkanes.
-
Dissolution: Dissolve crude FA-Cl in minimal warm DCM (35°C).
-
Filtration: Filter quickly to remove inorganic salts or polymerized material.
-
Precipitation: Add anhydrous Heptane dropwise until turbidity persists (Ratio approx 1:3 DCM:Heptane).
-
Crystallization: Cool slowly to -20°C.
-
Isolation: Filter under
blanket. Wash with cold Pentane.
Reaction Mechanism & Solvent Interaction[2]
Understanding the mechanism of decomposition is vital for troubleshooting solubility issues.
Hydrolysis Mechanism (The "Wet Solvent" Failure Mode): Even trace moisture in "soluble" solvents like Acetone leads to the formation of 3-(2-Furyl)acrylic acid and HCl. The HCl byproduct is autocatalytic, accelerating the degradation of the furan ring (acid-catalyzed polymerization).
Caption: Hydrolysis pathway of FA-Cl. In non-polar solvents, the acid product often precipitates, falsely appearing as "insolubility."
References
-
Sigma-Aldrich. (E)-3-(Furan-2-yl)acryloyl chloride Product Sheet. Retrieved from
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Acid Chloride Handling).[1][2][3]
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 63485-67-6. Retrieved from
-
BenchChem. Acyl Chlorides in Organic Synthesis: A Comparative Guide. Retrieved from
Technical Guide: Stability Mechanics & Handling of Furan-Based Acryloyl Chlorides
Subject: 3-(Furan-2-yl)acryloyl Chloride (FACl) CAS: 63485-67-6 (Typical derivative) Context: Chemical Synthesis, Drug Development, and Enzymatic Assay Reagents.
Executive Summary
Furan-based acryloyl chlorides, specifically 3-(2-furyl)acryloyl chloride (FACl) , represent a class of "Janus" molecules in organic synthesis: highly versatile yet kinetically unstable. They serve as critical intermediates in the synthesis of antimicrobial agents and as chromogenic substrates for Angiotensin Converting Enzyme (ACE) assays (e.g., FAPGG).
However, their dual-functionality—possessing both an electron-rich furan ring and an electron-deficient acryloyl chloride moiety—creates a "suicide" architecture. Under ambient conditions, these compounds undergo rapid hydrolysis, autocatalytic ring degradation, and photo-initiated polymerization. This guide provides a mechanistic analysis of these instability pathways and establishes a self-validating protocol for their handling.
Part 1: The Chemical Architecture of Instability
To master the handling of FACl, one must understand the electronic conflict within the molecule.
-
The Furan Ring (Nucleophile): The furan ring is electron-rich and aromatic, but it has low resonance energy compared to benzene. This makes it highly susceptible to electrophilic attack and acid-catalyzed ring opening.
-
The Acryloyl Chloride (Electrophile): This group is a hard electrophile. It withdraws electron density from the furan ring via conjugation, slightly stabilizing the ring against oxidation but making the carbonyl carbon hyper-reactive to nucleophiles (water).
-
The Conjugated Linker: The alkene spacer allows for UV absorption (
~300-330 nm), making the molecule a chromophore. While useful for detection, this feature renders the compound highly photosensitive, prone to [2+2] cycloaddition in the solid state.
Part 2: Degradation Pathways under Ambient Conditions
Under standard laboratory conditions (25°C, 1 atm, ambient humidity/light), FACl degrades via three competing pathways.
Hydrolysis & Autocatalytic Destruction (Primary Risk)
Upon contact with atmospheric moisture, the acid chloride hydrolyzes to the carboxylic acid and HCl. Unlike simple benzoyl chlorides, the generated HCl is fatal to the remaining intact molecule.
-
Mechanism: HCl protonates the furan ring (often at the C2 or C5 position), destroying aromaticity and leading to ring opening (formation of diketones) and polymerization (humin formation).
-
Outcome: The sample turns from a yellow solid/oil to a black, tarry residue within hours.
Radical Polymerization
The acryloyl double bond is susceptible to radical polymerization initiated by heat or light.
-
Mechanism:
. -
Mitigation: Commercial preparations often require stabilizers like phenothiazine, though these can interfere with subsequent biological assays.
Diels-Alder Dimerization (Long-term Risk)
Furan is a diene; the acryloyl group is a dienophile.
-
Mechanism: In concentrated solutions or neat storage, two molecules can undergo a Diels-Alder reaction (endo/exo adducts). While slower than hydrolysis, this creates oligomers that complicate purification.
Visualization: Degradation Network
The following diagram illustrates the cascade of failure when FACl is exposed to ambient stress.
Caption: Figure 1. Kinetic degradation pathways of FACl. Note the feedback loop where HCl byproduct accelerates furan ring destruction.
Part 3: Experimental Protocol for Stability Assessment
Do not rely on vendor labels for purity after storage. Use this self-validating workflow to assess reagent quality before use in sensitive applications (e.g., ACE inhibition assays).
Quantitative Stability Profile
The following table summarizes the stability of FACl under varying conditions.
| Condition | Phase | Dominant Degradation Mode | Estimated Half-Life ( |
| Ambient Air (25°C, 50% RH) | Solid/Oil | Hydrolysis + HCl Ring Opening | < 1 Hour |
| Inert Gas ( | Solid/Oil | Slow Dimerization | Weeks |
| Inert Gas ( | Solid | Minimal | Months |
| Solution (Wet Solvent) | Liquid | Rapid Hydrolysis | Minutes |
| Solution (Dry | Liquid | Stable (if acid-free) | Days |
Quality Control Workflow (NMR Validation)
Proton NMR (
Protocol:
-
Sampling: Remove FACl from cold storage and allow it to warm to RT inside a desiccator (prevents condensation).
-
Solvent: Use anhydrous
treated with basic alumina (to remove traces of DCl/acid). -
Analysis:
-
Target Signal: Look for the doublet of the vinylic proton
to the carbonyl. -
Shift Diagnostic:
-
Acryloyl Chloride:
~6.5 - 6.8 ppm (Deshielded by Cl). -
Carboxylic Acid (Hydrolysis):
~6.3 - 6.5 ppm (Upfield shift). -
Aldehyde (Degradation):
~9.5 ppm.
-
-
-
Decision: If Acid > 5%, recrystallize (from dry hexane/toluene) or distill (vacuum) immediately.
Part 4: Handling & Synthesis Best Practices
Synthesis and Isolation
When synthesizing FACl (e.g., from Furanacrylic acid + Thionyl Chloride), avoid excess heat.
-
Reagent: Use Oxalyl Chloride with catalytic DMF at 0°C instead of Thionyl Chloride at reflux. This prevents thermal polymerization of the furan ring.
-
Quenching: Remove solvent under high vacuum at
C. Do not heat to dryness.
Storage Architecture
-
Vessel: Amber glass vial (UV protection) with a Teflon-lined cap.
-
Atmosphere: Argon backfill is superior to Nitrogen (Ar is heavier than air and blankets the solid).
-
Temperature: Store at -20°C.
-
Desiccant: Store the vial inside a secondary jar containing
or active silica gel.
Visualization: Safe Handling Workflow
Caption: Figure 2. Decision tree for the qualification and handling of furan-acryloyl chlorides.
References
-
Deleuze, H., et al. (2022). Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. New Journal of Chemistry, 46, 16781-16788. Available at: [Link]
- Holmquist, B., & Vallee, B. L. (1979).Metal-binding proteins: Metallothionein and furanacryloyl-L-phenylalanylglycylglycine (FAPGG) assays.
-
Vlachos, D. G., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry. PMC / NIH. Available at: [Link]
Methodological & Application
Synthesis of (2E)-3-(2-Furyl)acryloyl Chloride Using Thionyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-(2-Furyl)acryloyl chloride is a valuable bifunctional reagent in organic synthesis, combining the reactivity of an acyl chloride with the structural motif of a furan ring. This compound serves as a critical building block for introducing the (2E)-3-(2-Furyl)acryloyl group into various molecules, a moiety present in numerous pharmacologically active compounds and functional materials. The acyl chloride functionality allows for facile reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1] The furan ring, a five-membered aromatic heterocycle, is a common scaffold in medicinal chemistry, known to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
This application note provides a detailed guide to the synthesis of (2E)-3-(2-Furyl)acryloyl chloride from (2E)-3-(2-Furyl)acrylic acid using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, present a comprehensive, step-by-step experimental protocol, and outline the necessary safety precautions and analytical characterization techniques.
Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and efficient transformation in organic chemistry.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is ultimately replaced by a chloride ion.[3]
The mechanism can be summarized in the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the (2E)-3-(2-Furyl)acrylic acid on the electrophilic sulfur atom of thionyl chloride.[4]
-
Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated acyl chlorosulfite intermediate and a chloride ion.
-
Chloride Attack and Tetrahedral Intermediate: The chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate. This results in the formation of a tetrahedral intermediate.[2][5]
-
Collapse and Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which subsequently protonates to form hydrochloric acid (HCl) gas.[5] The evolution of these gaseous byproducts drives the reaction to completion, making it effectively irreversible.[5]
A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction, particularly for less reactive carboxylic acids. DMF reacts with thionyl chloride to form a Vilsmeier-type chlorinating agent, which is more reactive than thionyl chloride itself.[5]
Caption: Workflow for the Synthesis of (2E)-3-(2-Furyl)acryloyl Chloride.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of (2E)-3-(2-Furyl)acryloyl chloride. The reaction should be performed in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases.[6][7]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| (2E)-3-(2-Furyl)acrylic acid | C₇H₆O₃ | 138.12 | 1.0 eq | Starting material |
| Thionyl chloride | SOCl₂ | 118.97 | 1.5 - 2.0 eq | Reagent and solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | Optional catalyst |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Optional, if not using neat SOCl₂ |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying | |
| Deuterated chloroform (CDCl₃) | CDCl₃ | 120.38 | For NMR |
Equipment
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubbing system (e.g., a beaker with sodium hydroxide solution)
-
Dropping funnel (if using a solvent)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place (2E)-3-(2-Furyl)acrylic acid (1.0 eq). The entire apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as thionyl chloride reacts violently with water.[7][8]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. The reaction can be performed neat (using thionyl chloride as both reagent and solvent) or in an anhydrous solvent like dichloromethane. If using a solvent, dissolve the carboxylic acid in the solvent first, then add the thionyl chloride dropwise. A catalytic amount of DMF (1-2 drops) can be added at this stage.
-
Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by vacuum distillation. Be cautious as thionyl chloride is corrosive.
-
Purification: The crude (2E)-3-(2-Furyl)acryloyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane). The purified product should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.
Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water to produce toxic gases (HCl and SO₂).[8] Therefore, it is imperative to handle it with extreme care in a well-ventilated chemical fume hood.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials.[10]
-
Waste Disposal: Dispose of thionyl chloride and any reaction residues according to institutional and local regulations for hazardous chemical waste.
Characterization of (2E)-3-(2-Furyl)acryloyl Chloride
The identity and purity of the synthesized (2E)-3-(2-Furyl)acryloyl chloride should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₅ClO₂ |
| Molecular Weight | 156.56 g/mol [11] |
| Appearance | Solid or semi-solid or liquid or lump[12] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the vinyl protons and the furan ring protons. The coupling constants of the vinyl protons will confirm the (E)-stereochemistry.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm, in addition to signals for the vinyl and furan carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the acyl chloride, typically around 1750-1800 cm⁻¹. The C=C stretching of the alkene and the characteristic bands of the furan ring should also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum may also show characteristic fragmentation patterns.
Conclusion
The synthesis of (2E)-3-(2-Furyl)acryloyl chloride from its corresponding carboxylic acid using thionyl chloride is a robust and efficient method. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent reactions.
References
-
Loba Chemie. (n.d.). THIONYL CHLORIDE AR. Retrieved from [Link]
-
PENTA. (2019, September 12). Thionyl chloride. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-3-(furan-2-yl)prop-2-enoyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. vandemark.com [vandemark.com]
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- 12. (E)-3-(Furan-2-yl)acryloyl chloride | 63485-67-6 [sigmaaldrich.com]
Application Note: Esterification Protocols for 3-(2-Furyl)acryloyl Chloride
Abstract & Scope
This technical guide details the synthetic protocols for the esterification of 3-(2-Furyl)acryloyl chloride (also known as trans-3-(2-furyl)acryloyl chloride or cinnamoyl chloride analogues). These derivatives are critical intermediates in the synthesis of EGFR inhibitors , antimicrobial agents , and photo-crosslinkable polymers (e.g., polyvinyl cinnamate analogues).
Unlike standard aliphatic acid chlorides, this substrate possesses a furan ring (acid-sensitive) and a conjugated alkene (polymerization-prone). This guide prioritizes reaction conditions that mitigate furan ring-opening and Michael addition side reactions while maximizing yield.
Chemical Context & Reactivity Profile[1][2][3][4]
To design a robust protocol, one must understand the failure modes of the substrate:
-
Furan Acid Sensitivity: The furan ring is electron-rich. In the presence of strong acids (like the HCl byproduct of esterification), it is susceptible to electrophilic attack and subsequent ring-opening/polymerization. Implication: Rapid HCl scavenging is non-negotiable.
-
Conjugated System: The
-unsaturated system allows for potential Michael additions if strong nucleophiles are present without steric control. -
Acyl Chloride Reactivity: While highly reactive, it requires anhydrous conditions to prevent hydrolysis back to the parent acid, 3-(2-furyl)acrylic acid.
Reaction Mechanism (Nucleophilic Acyl Substitution)
The reaction proceeds via an addition-elimination pathway.[1][2][3][4][5] The base (e.g., Triethylamine) serves dual roles: it acts as a proton scavenger and, in the case of DMAP, as a nucleophilic catalyst to form a reactive acyl-pyridinium intermediate.
Figure 1: General mechanism of base-promoted esterification. The base prevents acid-catalyzed degradation of the furan moiety.
Experimental Protocols
Protocol A: Standard Primary/Secondary Alcohol Esterification
Best for: Unhindered alcohols (Methanol, Ethanol, Benzyl alcohol). Yield Expectation: 85–95%
Reagents
-
Substrate: 3-(2-Furyl)acryloyl chloride (1.0 equiv)
-
Nucleophile: Alcohol (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and an inert gas inlet (
or Ar). -
Solvation: Dissolve the Alcohol and Triethylamine in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Expert Note: Pre-mixing the base with the alcohol ensures that any HCl generated upon chloride addition is immediately neutralized, protecting the furan ring.
-
-
Addition: Dissolve 3-(2-Furyl)acryloyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).
-
Workup:
-
Dilute with DCM.
-
Wash with cold saturated
(2x) to remove unreacted acid/HCl traces. -
Wash with Brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization (from Hexanes/EtOAc) or Flash Chromatography.
Protocol B: DMAP-Catalyzed Esterification (Steglich-Type)
Best for: Sterically hindered alcohols (Tertiary alcohols, Phenols) or low-reactivity substrates.
Reagents
-
Substrate: 3-(2-Furyl)acryloyl chloride (1.0 equiv)
-
Nucleophile: Alcohol (1.0 equiv)
-
Base: Pyridine (2.0 equiv) or TEA (1.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv / 10 mol%)
-
Solvent: Anhydrous DCM
Step-by-Step Procedure
-
Setup: Standard anhydrous setup (as above).
-
Catalyst Activation: Dissolve the Alcohol, Base, and DMAP in DCM. Cool to 0°C.
-
Addition: Add the acid chloride dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction times may extend to 12–24 hours for very hindered substrates.
-
Workup: Similar to Protocol A, but include a wash with 0.1 M HCl or 10% Citric Acid to specifically remove the DMAP and Pyridine.
-
Caution: Perform acid washes quickly and keep cold to avoid furan degradation. Immediately follow with a bicarbonate wash.
-
Optimization & Troubleshooting Guide
Solvent & Base Compatibility Table
| Component | Recommendation | Notes |
| Solvent | DCM (Preferred) | Excellent solubility for acyl chlorides; easy workup. |
| THF | Good alternative; ensures homogeneity if the ester is polar. | |
| Toluene | Use for higher temp reactions (rarely needed for acid chlorides). | |
| Base | Triethylamine (TEA) | Standard. Cheap, easy to remove.[6] |
| Pyridine | Good solvent/base hybrid. Harder to remove (smell). | |
| DIPEA (Hünig's Base) | Use if TEA causes elimination side reactions (non-nucleophilic). | |
| Catalyst | DMAP | Essential for tertiary alcohols. Use 5-10 mol%. |
Decision Tree for Process Selection
Figure 2: Decision logic for selecting the appropriate esterification protocol.
Common Failure Modes
-
Black/Dark Mixture: Indicates polymerization or furan decomposition.
-
Fix: Ensure temperature is strictly
during addition. Add a radical inhibitor (e.g., BHT) if the scale is large. Ensure base is present before adding the acid chloride.
-
-
Low Yield: Hydrolysis of the acid chloride.
-
Fix: Ensure solvents are anhydrous. Check the quality of the acid chloride (it should be yellow/tan, not dark brown).
-
-
Product Polymerization:
-
Fix: Store the final ester in the dark and cold. Furanacrylates are photo-active [2].
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Momose, Y. et al. "Photocrosslinking of Poly(vinyl alcohol) Containing Furanacrylic Acid Units." Journal of Applied Polymer Science. Link
-
Sakakura, A. et al. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions."[7] Journal of the American Chemical Society, 2007.[7] Link
-
BenchChem. "Stability of Furan Rings in Acidic Conditions." Link (General reactivity data).
-
Thermo Fisher Scientific. "3-(2-Furyl)acrylic acid Product Specifications." Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
Application Notes & Protocols: (2E)-3-(2-Furyl)acryloyl Chloride as a Versatile Michael Acceptor Intermediate
Abstract
This technical guide provides an in-depth exploration of (2E)-3-(2-Furyl)acryloyl chloride, a bifunctional reagent of significant interest in medicinal chemistry and materials science. We dissect its unique reactivity profile, which combines the high electrophilicity of an acyl chloride with the conjugated electrophilicity of an α,β-unsaturated system, all scaffolded by the furan moiety—a privileged heterocycle in drug discovery. This document furnishes researchers, scientists, and drug development professionals with foundational principles, detailed synthesis and application protocols, and expert insights into leveraging this intermediate for covalent modification and polymer synthesis. The protocols are designed to be self-validating, with integrated troubleshooting and characterization guidance to ensure experimental success.
Introduction: The Strategic Value of Furan-Based Michael Acceptors
The Michael addition reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In the realm of drug discovery, α,β-unsaturated carbonyl compounds, or Michael acceptors, have garnered immense attention as "warheads" for targeted covalent inhibitors (TCIs).[1] These TCIs form a stable bond with a nucleophilic amino acid residue, typically cysteine, within a target protein, offering advantages in potency, duration of action, and overcoming drug resistance.[1]
The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, often acting as a bioisostere for phenyl groups to enhance metabolic stability and drug-receptor interactions.[2][3] Its incorporation into drug candidates has led to a wide spectrum of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[4][5]
(2E)-3-(2-Furyl)acryloyl chloride merges these two powerful concepts. It is not merely a reactive chemical; it is a strategic intermediate that installs a furan-scaffolded Michael acceptor system onto a nucleophile. This guide elucidates the principles and practicalities of its use.
Reactivity Profile: A Tale of Two Electrophiles
(2E)-3-(2-Furyl)acryloyl chloride possesses two primary electrophilic sites, leading to a rich and controllable reactivity profile. Understanding the electronic properties is key to predicting its behavior with various nucleophiles.
-
The Acyl Chloride (1,2-Addition Site): The carbonyl carbon is highly electrophilic due to the strong inductive effect of the chlorine atom and the carbonyl oxygen. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[6][7] This functionality is typically used to attach the entire furyl-acryloyl moiety to a molecule of interest.
-
The Michael Acceptor (1,4-Addition Site): The β-carbon of the α,β-unsaturated system is rendered electrophilic through conjugation with the carbonyl group. This allows for 1,4-conjugate addition, the hallmark of a Michael acceptor.[1] Soft nucleophiles, such as thiols, preferentially attack this site.
The furan ring, being electron-rich, participates in the conjugated system, subtly modulating the electrophilicity of the β-carbon. While it can donate electron density, the powerful electron-withdrawing effect of the acyl chloride group ensures the system remains a potent Michael acceptor.
Figure 1. Dual electrophilic nature of (2E)-3-(2-Furyl)acryloyl chloride.
Physicochemical Data
| Property | Value |
| CAS Number | 63485-67-6[8][9] |
| Molecular Formula | C₇H₅ClO₂[10] |
| Molecular Weight | 156.57 g/mol [10] |
| Appearance | Solid, semi-solid, or liquid[10] |
| Synonyms | (2E)-3-(2-furyl)-2-propenoyl chloride[10] |
Protocol: Synthesis of (2E)-3-(2-Furyl)acryloyl Chloride
This protocol details the conversion of the corresponding carboxylic acid to the acyl chloride, a standard and reliable transformation. The use of oxalyl chloride with a catalytic amount of DMF is a high-yielding method that produces gaseous byproducts, simplifying purification.[11]
Figure 2. Workflow for the synthesis of the title compound.
Materials and Reagents
-
(2E)-3-(2-Furyl)acrylic acid
-
Oxalyl chloride (≥98%)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
Step-by-Step Procedure
-
Setup: Under an inert atmosphere, add (2E)-3-(2-Furyl)acrylic acid (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DCM (approx. 0.2 M).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirring suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add oxalyl chloride (1.2-1.5 eq) dropwise via a dropping funnel over 20 minutes. Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Isolation: Carefully remove the solvent and any excess oxalyl chloride in vacuo. The resulting crude acyl chloride is often of sufficient purity for subsequent steps.
Causality, Insights, and Safety
-
Why Oxalyl Chloride? Unlike thionyl chloride, oxalyl chloride and its byproducts (CO, CO₂, HCl) are volatile, making purification straightforward. The reaction is catalyzed by DMF via the formation of a Vilsmeier intermediate, which is the active chlorinating agent.[11]
-
Inert Atmosphere is Crucial: Acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[7]
-
Immediate Use: Due to its reactivity and instability, it is highly recommended to use the synthesized (2E)-3-(2-Furyl)acryloyl chloride immediately without prolonged storage.
-
Safety: Acryloyl chlorides are corrosive, lachrymatory, and potent irritants.[7][12] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The gaseous byproducts are toxic and should be vented safely.
Application Protocol: Michael Addition with a Thiol Nucleophile
This protocol demonstrates the core utility of (2E)-3-(2-Furyl)acryloyl chloride as a precursor to a Michael acceptor. First, the acyl chloride is reacted with an amine or alcohol to form a more stable amide or ester. This new molecule, which now contains the furyl-acrylamide or furyl-acrylate moiety, is then subjected to a Michael addition reaction with a thiol. This two-step, one-pot sequence is highly efficient.
Figure 3. Mechanism of 1,4-conjugate Michael addition with a thiol nucleophile.
Materials and Reagents
-
Crude (2E)-3-(2-Furyl)acryloyl chloride (from Protocol 3)
-
Primary or secondary amine (e.g., benzylamine) or an alcohol
-
A non-nucleophilic base (e.g., Triethylamine, TEA)
-
Thiol (e.g., 1-dodecanethiol)
-
Anhydrous DCM or THF
-
Saturated aqueous NaHCO₃, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Step-by-Step Procedure
-
Amide/Ester Formation: a. Dissolve the amine/alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. b. Cool the solution to 0 °C. c. Slowly add a solution of the freshly prepared (2E)-3-(2-Furyl)acryloyl chloride (1.05 eq) in DCM. d. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting amine/alcohol is consumed.
-
Michael Addition: a. To the same reaction flask containing the newly formed acrylamide/acrylate, add the thiol (1.1 eq). b. Stir the reaction at room temperature. The reaction is often complete within a few hours but may be left overnight. Monitor by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure thioether adduct.
Self-Validation: Expected Results & Troubleshooting
| Parameter | Expected Outcome / Characterization |
| ¹H NMR | Disappearance of the vinyl proton signals (~6.0-7.5 ppm) and appearance of new aliphatic proton signals for the -CH(SR)-CH₂-CO- moiety, typically seen as multiplets around 2.5-3.5 ppm. |
| Mass Spec (ESI) | Observation of the correct [M+H]⁺ or [M+Na]⁺ peak for the final adduct. |
| TLC Analysis | The final product should have a distinct Rf value compared to the acrylamide/acrylate intermediate and the starting thiol. |
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Adduct | Incomplete reaction; Steric hindrance. | Add a catalytic amount of a base like DBU to facilitate the thiol-Michael addition. Increase reaction time. |
| Polymerization | Presence of radical initiators or strong base. | Ensure the reaction is run under an inert atmosphere and avoid excessively strong bases for the Michael addition step. Use purified solvents. |
| Hydrolysis of Acyl Chloride | Presence of water. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |
| Mixture of Products | Competing 1,2-addition of the thiol to the intermediate amide/ester carbonyl (unlikely but possible). | This is generally not an issue as thiols are soft nucleophiles that strongly favor 1,4-addition. Ensure reaction temperature is not excessively high. |
Concluding Remarks
(2E)-3-(2-Furyl)acryloyl chloride is a powerful and versatile intermediate for the synthesis of complex molecules. Its dual reactivity allows for the straightforward installation of a furan-containing Michael acceptor system, which is of high value in the development of covalent inhibitors and functional materials. By understanding the principles of its reactivity and following robust, well-controlled protocols, researchers can effectively harness the synthetic potential of this reagent. The methodologies presented herein provide a solid foundation for the exploration and application of this unique chemical building block.
References
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: ResearchGate URL: [Link]
-
Title: Furan: A Promising Scaffold for Biological Activity Source: Advanced Biological and Biomedical Research URL: [Link]
-
Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Fluorine-Containing Furan Derivatives from the Michael Addition of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with β-Nitrostyrenes Source: Journal of the Chinese Chemical Society URL: [Link]
-
Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: Molecules URL: [Link]
-
Title: Competition between furan DA and Michael addition in polarized systems Source: ResearchGate URL: [Link]
-
Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds Source: RSC Publishing URL: [Link]
-
Title: Synthetic and Theoretical Investigations on the Construction of Oxanorbornenes by a Michael Addition and Intramolecular Diels–Alder Furan Reaction Source: ResearchGate URL: [Link]
-
Title: Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry Source: RSC Publishing URL: [Link]
-
Title: An efficient strategy for the synthesis of 5-hydroxymethylfurfural derivative based poly(β-thioether ester) via thiol-Michael addition Source: RSC Publishing URL: [Link]
-
Title: Furan as a versatile synthon Source: ACS Publications URL: [Link]
-
Title: New insights into the old reaction between acryloyl chlorides and pyridine Source: ResearchGate URL: [Link]
-
Title: Revisiting the Synthesis of Cellulose Acrylate and Its Modification via Michael Addition Reactions Source: ACS Publications URL: [Link]
-
Title: Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives Source: Organic Chemistry Portal URL: [Link]
-
Title: Best way to form C-C bond at acryloyl chloride carbonyl? Source: Reddit URL: [Link]
-
Title: How do I synthesize acryloyl chloride? Source: ResearchGate URL: [Link]
-
Title: Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System Source: PubMed URL: [Link]
-
Title: Preparation of acryloyl chloride Source: PrepChem.com URL: [Link]
-
Title: Acryloyl chloride Source: Wikipedia URL: [Link]
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijabbr.com [ijabbr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 8. (2E)-3-(2-furyl)acryloyl chloride | CAS 63485-67-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. scbt.com [scbt.com]
- 10. (E)-3-(Furan-2-yl)acryloyl chloride | 63485-67-6 [sigmaaldrich.com]
- 11. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Note & Protocol: Covalent Functionalization of Polymers with (2E)-3-(2-Furyl)acryloyl chloride for Advanced Biomaterials and Drug Delivery Systems
Introduction: The Strategic Importance of Furan-Functionalized Polymers
In the landscape of advanced materials science and drug development, functionalized polymers serve as intelligent platforms capable of interacting with biological systems in a highly specific and controlled manner[1]. Among the diverse chemical moieties used for polymer modification, the furan group stands out for its unique and powerful reactivity. Sourced from renewable biomass resources, furan-based polymers represent a sustainable alternative to traditional petroleum-based materials[2].
The primary utility of incorporating furan groups onto a polymer backbone lies in their ability to act as a highly efficient diene in the Diels-Alder reaction, a cornerstone of "click chemistry"[3][4]. This [4+2] cycloaddition reaction, typically with a maleimide dienophile, proceeds under mild, biocompatible conditions with high specificity and yield, making it an exemplary tool for bioconjugation[5][6]. The resulting covalent bond is thermally reversible; heating can induce a retro-Diels-Alder reaction, regenerating the furan and maleimide groups[3][7]. This reversible characteristic is ingeniously exploited in the design of self-healing materials, recyclable polymer networks, and stimuli-responsive drug delivery vehicles[4][8].
This application note provides a comprehensive guide to the functionalization of polymers using (2E)-3-(2-Furyl)acryloyl chloride, a highly reactive and efficient furan-containing building block. We will detail the underlying reaction chemistry, provide a robust step-by-step protocol for modifying hydroxyl- and amine-containing polymers, outline rigorous characterization techniques, and discuss the subsequent application in Diels-Alder conjugations.
Part I: The Reagent - (2E)-3-(2-Furyl)acryloyl chloride
(2E)-3-(2-Furyl)acryloyl chloride (C₇H₅ClO₂) is a bifunctional molecule featuring a reactive furan ring and a highly electrophilic acyl chloride group. The acyl chloride is an excellent leaving group, making it highly susceptible to nucleophilic attack by alcohols, amines, and thiols present on polymer backbones or side chains[9][10]. This reactivity allows for the straightforward and covalent attachment of the furan moiety onto a wide array of polymeric scaffolds.
Causality Behind Reagent Choice: The selection of an acyl chloride as the reactive handle is deliberate. Compared to other activated carboxylic acid derivatives (e.g., NHS esters), acyl chlorides exhibit higher reactivity, often leading to faster reaction times and higher functionalization efficiencies, particularly with less nucleophilic groups like secondary alcohols[11]. However, this high reactivity necessitates stringent control over reaction conditions, specifically the exclusion of water, which would readily hydrolyze the acyl chloride back to its parent carboxylic acid.
Part II: Protocol for Polymer Functionalization
This protocol describes a general method for grafting (2E)-3-(2-Furyl)acryloyl chloride onto polymers containing nucleophilic groups such as hydroxyls (-OH) or primary/secondary amines (-NH₂/-NHR).
Experimental Workflow Overview
Caption: Workflow for furan-functionalization of polymers.
Materials and Reagents
-
Polymer: Any polymer with accessible hydroxyl or amine groups (e.g., Poly(vinyl alcohol), Poly(2-hydroxyethyl methacrylate), Chitosan, hydroxyl-terminated Poly(caprolactone)). The polymer must be thoroughly dried under vacuum before use.
-
(2E)-3-(2-Furyl)acryloyl chloride: (MW: 156.57 g/mol ). Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). The choice depends on polymer solubility. Must be rated as anhydrous or freshly distilled.
-
Non-nucleophilic Base: Triethylamine (TEA) or Pyridine, freshly distilled.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Quenching Agent (Optional): Anhydrous methanol.
-
Precipitation/Washing Solvent: A non-solvent for the polymer (e.g., cold methanol, diethyl ether, or hexane).
-
Glassware: Schlenk flask or a three-neck round-bottom flask, dropping funnel, magnetic stirrer, and syringes/cannulas. All glassware must be oven- or flame-dried immediately before use.
Step-by-Step Methodology
-
Preparation and Setup:
-
Assemble the reaction flask under an inert atmosphere. Ensure all glassware is scrupulously dry.
-
In the reaction flask, dissolve the hydroxyl- or amine-containing polymer in the chosen anhydrous solvent.
-
Add a stoichiometric excess of the non-nucleophilic base (e.g., 1.5 to 2.0 equivalents relative to the reactive polymer groups). The base is critical as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution:
-
Cool the polymer solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction between the highly reactive acyl chloride and the polymer's nucleophilic groups.
-
In a separate, dry flask under an inert atmosphere, dissolve (2E)-3-(2-Furyl)acryloyl chloride in a small amount of anhydrous solvent. The amount of acyl chloride should be a stoichiometric equivalent or a slight excess (e.g., 1.0 to 1.2 equivalents) relative to the target functional groups on the polymer.
-
Using a dropping funnel or syringe, add the acyl chloride solution dropwise to the stirring polymer solution over 30-60 minutes. A slow addition rate is essential to prevent localized overheating and potential side reactions.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.
-
Remove the ice bath and let the reaction mixture warm to room temperature, stirring for another 12-24 hours to ensure complete conversion.
-
-
Work-up and Purification:
-
(Optional) Quench any unreacted acyl chloride by adding a small amount of anhydrous methanol and stirring for 30 minutes.
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Slowly pour the filtered solution into a large volume of a stirred, cold non-solvent to precipitate the functionalized polymer. This step is vital for removing unreacted reagents, the base, and salts.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any remaining impurities.
-
Dry the final furan-functionalized polymer under high vacuum to a constant weight.
-
Part III: Characterization and Validation
Confirming the successful covalent attachment of the furan moiety and quantifying the degree of substitution (DS) are essential for trustworthiness and reproducibility.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This is the most powerful technique for confirmation and quantification. The furan ring has three characteristic protons that appear in a distinct region of the spectrum.
-
Expected Signals: In a solvent like DMSO-d₆ or CDCl₃, the furan protons typically appear as multiplets or doublets of doublets in the range of δ 6.2-7.6 ppm[12][13]. Specifically, H5 (~7.5-7.6 ppm), H3 (~6.2-6.4 ppm), and H4 (~6.3-6.5 ppm) are key indicators of successful functionalization[12].
-
Quantification (DS): The degree of substitution can be calculated by comparing the integrated area of one of the furan proton signals (e.g., the H5 proton at ~7.5 ppm) to the integrated area of a characteristic proton signal from the polymer backbone that is known and remains unchanged.
DS (%) = [(Integral of Furan Proton / # of Furan Protons) / (Integral of Polymer Proton / # of Polymer Protons)] x 100%
-
-
FTIR Spectroscopy: Provides qualitative confirmation of the chemical transformation.
-
Key Changes: Look for the appearance of new peaks corresponding to the furan ring (e.g., C=C stretching around 1500-1600 cm⁻¹) and the newly formed ester (C=O stretch at ~1730 cm⁻¹) or amide (Amide I C=O stretch at ~1650 cm⁻¹) bond. Simultaneously, the broad -OH stretch (if applicable, ~3200-3500 cm⁻¹) on the starting polymer should diminish.
-
Data Presentation: Example Characterization Results
| Analysis Technique | Starting Polymer (e.g., PCL-diol) | Furan-Functionalized PCL | Rationale for Change |
| ¹H NMR | δ 3.65 (t, -CH₂OH ) | δ 7.55 (m, 1H, Furan H5) δ 6.40 (m, 1H, Furan H4) δ 6.25 (m, 1H, Furan H3) | Appearance of characteristic furan proton signals confirms covalent attachment[12]. |
| FTIR (cm⁻¹) | 3450 (broad, -OH) 1720 (C=O, ester) | No/Reduced -OH peak 1735 (C=O, new ester) 1580 (C=C, furan) | Disappearance of hydroxyl peak and appearance of furan ring vibrations indicate successful reaction. |
| Degree of Sub. | N/A | Calculated at 92% via ¹H NMR | High efficiency of the acyl chloride reaction under optimized conditions. |
Part IV: Application in Diels-Alder Conjugation
The primary application of the furan-functionalized polymer is its use as a scaffold for "clicking" on molecules containing a dienophile, most commonly a maleimide group.
Mechanism: The Furan-Maleimide Diels-Alder Reaction
This reaction involves the [4+2] cycloaddition between the electron-rich furan diene on the polymer and an electron-poor maleimide dienophile. The reaction is highly efficient and forms a stable bicyclic adduct, covalently linking the maleimide-containing molecule to the polymer[5][6][14].
Caption: Reversible Furan-Maleimide Diels-Alder Reaction.
Protocol: Conjugation with a Maleimide-Functionalized Molecule
-
Dissolution: Dissolve the furan-functionalized polymer in a suitable solvent (e.g., THF, Chloroform, or an aqueous buffer depending on solubility).
-
Addition of Dienophile: Add the maleimide-functionalized molecule (e.g., maleimide-PEG, a maleimide-tagged peptide, or a small molecule drug). A slight molar excess of the maleimide component (e.g., 1.1 equivalents per furan group) is often used to drive the reaction to completion.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60°C. The reaction progress can be monitored by ¹H NMR, observing the disappearance of the furan signals and the appearance of new signals corresponding to the bridged adduct protons.
-
Purification: The purification method depends on the conjugate. Dialysis is commonly used to remove unreacted small molecules, while size exclusion chromatography can be used for larger conjugates.
This straightforward conjugation chemistry opens up a vast array of applications, from creating targeted drug-polymer conjugates for cancer therapy to developing cross-linked hydrogels for tissue engineering[14][15].
Conclusion
The functionalization of polymers with (2E)-3-(2-Furyl)acryloyl chloride is a robust and highly efficient method for introducing the versatile furan moiety onto diverse macromolecular scaffolds. The high reactivity of the acyl chloride group ensures excellent conversion rates with both amine and hydroxyl nucleophiles, provided that anhydrous conditions are maintained. The resulting furan-functionalized polymers are powerful intermediates, primed for subsequent modification via the Diels-Alder reaction. This "click" capability, combined with its thermal reversibility, positions this chemistry as a critical tool for researchers and scientists developing next-generation smart materials, targeted therapeutics, and advanced drug delivery systems.
References
- Shi, M., & Shoichet, M. S. (2007). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation.
-
Gaina, C., Gaina, V., & Gandini, A. (2000). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Macromolecules, 33(10), 3625–3630. [Link]
-
Gandini, A. (2005). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Polímeros, 15(2), 85-91. [Link]
-
Gautrot, J. E., et al. (2019). Interfacial Diels–Alder Reaction between Furan-Functionalized Polymer Coatings and Maleimide-Terminated Poly(ethylene glycol). The Journal of Physical Chemistry C, 123(5), 3004–3014. [Link]
-
Shoichet Lab, University of Toronto. (n.d.). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. [Link]
-
Li, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 434. [Link]
-
Shi, M., & Shoichet, M. S. (2012). Furan-functionalized co-polymers for targeted drug delivery: caracterization, self-assembly and drug encapsulation. Journal of Biomaterials Science, Polymer Edition, 18(9), 1141-1154. [Link]
-
Gandini, A. (2005). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Polímeros: Ciência e Tecnologia, 15(2), 85-91. [Link]
-
Nifant'ev, I., et al. (2021). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Polymers, 13(6), 871. [Link]
-
Chen, Y.-L., et al. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega. [Link]
-
Maniar, D., et al. (2020). (a) ATR‐FTIR and (b) ¹H NMR spectra of the representative furan‐based copolyesters from DMFDCA, BHMF, and aliphatic diols. ResearchGate. [Link]
-
Wondraczek, H., et al. (2013). ¹³C NMR spectra of the mixed furan-functionalized polysaccharide carbamates (FPC) with additional solubilizing carbamate moieties, recorded in dimethylsulfoxide-d6 (DMSO). ResearchGate. [Link]
-
Strohriegl, P., & Schöberl, U. (1993). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. Die Makromolekulare Chemie, 194(8), 2247-2260. [Link]
-
Le-Masle, A., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(44), 6649-6670. [Link]
-
Nsengiyumva, O., et al. (2024). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. Green Chemistry. [Link]
-
Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
Nifant'ev, I., et al. (2021). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. MDPI. [Link]
-
ResearchGate. (2013). How do I synthesize acryloyl chloride? [Link]
-
D'hooghe, M., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1943-1949. [Link]
-
TREA. (2024). Functionalized polymers. [Link]
Sources
- 1. blog.curapath.com [blog.curapath.com]
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- 3. redalyc.org [redalyc.org]
- 4. scielo.br [scielo.br]
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- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functionalized polymers | TREA [trea.com]
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- 10. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of Excess Thionyl Chloride from Furan Acryloyl Chloride
Introduction
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of excess thionyl chloride (SOCl₂) following the synthesis of furan acryloyl chloride. The efficient removal of this reagent is critical for obtaining a pure product and ensuring the success of subsequent reactions. This document outlines common issues, provides detailed troubleshooting protocols, and explains the chemical principles behind the recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride from my furan acryloyl chloride product?
The two most prevalent methods for removing unreacted thionyl chloride are physical removal via distillation (including azeotropic distillation) and chemical quenching.[1] The selection of the appropriate method is contingent upon several factors, including the thermal stability of furan acryloyl chloride, the scale of your reaction, and the desired purity of the final product.[1]
Q2: My furan acryloyl chloride product is darkening or polymerizing upon heating to remove the thionyl chloride. What's happening?
Discoloration and polymerization are common indicators of product degradation.[2] Furan rings can be sensitive to acidic conditions and heat, which can lead to decomposition or polymerization, especially in the presence of trace impurities.[3] The acryloyl moiety is also susceptible to polymerization.[4][5] It is crucial to use the mildest effective temperature for thionyl chloride removal.
Q3: What are the critical safety precautions when working with thionyl chloride?
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is imperative that all glassware is rigorously dried before use to prevent exothermic and uncontrolled reactions.[2]
Q4: How can I confirm the complete removal of thionyl chloride?
While the absence of the sharp, pungent odor of thionyl chloride is a preliminary sign, it is not a definitive confirmation of its complete removal.[1] For applications requiring high purity, analytical techniques are recommended. Fourier-transform infrared (FTIR) spectroscopy can be used to check for the disappearance of characteristic S=O stretches. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is a sensitive method for detecting residual thionyl chloride.[1][6]
Troubleshooting and In-Depth Protocols
This section is divided into the primary methods for thionyl chloride removal, addressing common problems and providing step-by-step protocols.
Method 1: Distillation and Evaporation Techniques
Distillation is often preferred when the acyl chloride product is sensitive to water or other protic quenching agents.[1]
Troubleshooting Guide: Distillation
| Issue | Potential Cause | Recommended Solution |
| Product Decomposition (Darkening/Polymerization) | The distillation temperature is too high. Thionyl chloride decomposes above 140°C, but your furan acryloyl chloride may degrade at a lower temperature.[1] | Utilize vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a reduced temperature.[1][7] |
| Persistent Thionyl Chloride Contamination | Simple distillation may not be sufficient due to the proximity of boiling points or azeotrope formation. | Perform an azeotropic distillation with a dry, inert solvent like toluene.[2][8] The toluene-thionyl chloride azeotrope has a lower boiling point, facilitating removal.[2] Repeat the process by adding fresh toluene and evaporating under reduced pressure to "chase" out the remaining thionyl chloride.[9][10] |
| Rotary Evaporator Tubing Degradation | Acidic vapors (HCl and SO₂) from the hydrolysis of residual thionyl chloride with atmospheric moisture are corroding the tubing.[1] | Use chemically resistant tubing. Crucially, install a base trap (e.g., containing NaOH or KOH solution) between the rotary evaporator and the vacuum pump to neutralize acidic vapors and protect the pump.[1] |
Experimental Protocol: Azeotropic Removal of Thionyl Chloride
-
Initial Concentration: After the reaction is complete, remove the bulk of the excess thionyl chloride via simple distillation or by using a rotary evaporator with a base trap.[1][9]
-
Azeotropic Chase: Add a volume of dry toluene to the reaction flask containing the crude furan acryloyl chloride.[8]
-
Evaporation: Remove the toluene-thionyl chloride azeotrope under reduced pressure using a rotary evaporator.[2][8]
-
Repeat: Repeat the addition of dry toluene and subsequent evaporation two to three more times to ensure complete removal of residual thionyl chloride.[10]
-
Final Product: The resulting residue should be your furan acryloyl chloride, which can then be further purified if necessary.
Method 2: Chemical Quenching
Chemical quenching is a viable option when your product is stable to an aqueous workup and is often simpler for smaller-scale reactions.[1]
Troubleshooting Guide: Chemical Quenching
| Issue | Potential Cause | Recommended Solution |
| Vigorous/Uncontrolled Quenching Reaction | The reaction of thionyl chloride with the quenching agent is highly exothermic.[2] | Perform the quench at a low temperature (e.g., in an ice bath). Add the reaction mixture dropwise to the quenching solution with vigorous stirring to effectively dissipate the heat generated.[1] |
| Product Hydrolysis | Furan acryloyl chloride, being an acyl chloride, will react with water.[4][5] | If your product is highly sensitive to hydrolysis, quenching may not be the ideal method. If some hydrolysis is acceptable, minimize contact time with the aqueous phase by performing the extraction step promptly after quenching. |
| Acidic Aqueous Layer After Quenching | An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of thionyl chloride.[1] | Add more of the basic solution (e.g., saturated sodium bicarbonate) until the aqueous layer is neutral or slightly basic, as confirmed with pH paper.[1] |
| Difficulty in Separating Organic and Aqueous Layers | Emulsion formation can occur, especially with vigorous stirring. | Add a saturated brine solution to help break the emulsion and facilitate phase separation. |
Experimental Protocol: Quenching with Saturated Sodium Bicarbonate
-
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath with vigorous stirring.[1]
-
Slow Addition: Slowly and dropwise, add the reaction mixture containing the furan acryloyl chloride and excess thionyl chloride to the cold, stirred sodium bicarbonate solution.[1] Control the addition rate to maintain the temperature of the quenching solution below 20°C.
-
Neutralization: Continue adding the reaction mixture until all of it has been quenched. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic.[1]
-
Extraction: Promptly transfer the mixture to a separatory funnel. Extract the furan acryloyl chloride with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
Logical Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate method for removing excess thionyl chloride.
Caption: Decision tree for selecting a purification method.
References
- Benchchem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
- Benchchem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
- Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. (2017). ACS Publications.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Zeng, K., Ma, Y.-Y., Guo, Q.-Z., & Duan, T.-C. (2018). Determination of Thionyl Chloride Residue in Terephthaloyl Chloride by Inductively Coupled Plasma-Optical Emission Spectrometry. Chinese Journal of Analytical Chemistry.
- How do I synthesize acryloyl chloride? (2013). ResearchGate.
- Which reagents are suitable for decomposing residual thionyl chloride after esterification? (2012). ResearchGate.
- [Gas-chromatographic analysis of thionyl chloride in the air of the work area]. (n.d.). PubMed.
- Supporting Information. (n.d.).
- Removing thionyl chloride. (2019). Reddit.
- The assay method of chlorosulfuric acid in thionyl chloride. (n.d.). Google Patents.
- Benchchem. (n.d.). An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure.
- How to remove thionyl chloride after reaction? (2016). ResearchGate.
- Thionyl chloride. (n.d.). Wikipedia.
- Acryloyl Chloride Formula, Properties, Uses, MSDS. (2011). Chemistry Learner.
- Reaction Help. (2025). Reddit.
- Preparation method of furoyl chloride. (n.d.). Google Patents.
- Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. (2016). Scilit.
- How to efficiently remove thionyl chloride SOCl2? (2021). Reddit.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ResearchGate.
- Thionyl Chloride - A Versatile Reagent. (2025). ResearchGate.
- Can any one suggest an efficient method to distill thionyl chloride.? (2016). ResearchGate.
- (E)-3-(Furan-2-yl)acryloyl chloride. (n.d.). Sigma-Aldrich.
- Thionyl Chloride. (n.d.). ResearchGate.
- furan-2-acetyl chloride synthesis. (n.d.). ChemicalBook.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Removal of Thionyl Chloride with rotovap. (2024). Reddit.
- Purification of thionyl chloride. (n.d.). Google Patents.
- Acryloyl chloride 96% stabilised. (n.d.). Avantor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]
- 6. [Gas-chromatographic analysis of thionyl chloride in the air of the work area] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purification methods for (2E)-3-(2-Furyl)acryloyl chloride: Distillation vs Recrystallization
[1]
Topic: Purification Protocols: Distillation vs. Recrystallization CAS: 63485-67-6 (Analogous/Related: 14715-38-9) Document ID: TS-PUR-FAC-001[1]
Executive Summary & Chemical Profile[1][2]
Compound: (2E)-3-(2-Furyl)acryloyl chloride Synonyms: Furan-2-acryloyl chloride, 3-(2-Furanyl)-2-propenoyl chloride.[1][2][3]
This compound represents a unique purification challenge due to the convergence of three reactive functionalities:
-
Acid Chloride: Highly moisture-sensitive (hydrolyzes to parent acid).[1]
-
Conjugated Double Bond: Susceptible to polymerization (thermal/UV).[1]
-
Furan Ring: Acid-sensitive and prone to oxidative degradation.[1]
The Core Dilemma: Distillation offers separation from non-volatiles but risks thermal polymerization.[1] Recrystallization offers high stereochemical purity (removing the Z-isomer) but is difficult due to the compound's low melting point (often a semi-solid at room temperature).[1]
Physical Properties Snapshot
| Property | Value / Characteristic | Implication for Purification |
| Physical State | Low-melting solid or semi-solid (MP ~25–30°C)* | Hard to crystallize at RT; requires cooling.[1][4][5] |
| Boiling Point | High (>110°C @ 10 mmHg estimated) | Requires high vacuum (<1 mmHg) to avoid decomposition.[1] |
| Solubility | Soluble in DCM, Toluene, THF.[1] Reacts with water/alcohols.[1][6] | Strictly Anhydrous solvents required.[1] |
| Stability | Thermally labile; Light sensitive.[1] | Keep dark; Keep cold; Avoid prolonged heating.[1] |
*Note: Melting points for this class of compounds depend heavily on purity.[1] Impure samples often appear as dark oils.[1]
Decision Matrix: Which Method to Choose?
Do not default to distillation.[1] Use the following logic to select the safest and most effective protocol.
Figure 1: Decision logic for selecting the purification methodology based on physical state and purity requirements.
Method A: Low-Temperature Recrystallization (Recommended)[1]
Why this method? Recrystallization is superior for removing the Z-isomer and polymeric impurities, which often do not distill over.[1] Because the melting point is near room temperature, this must be performed at sub-ambient temperatures .[1]
Reagents
-
Solvent: Anhydrous n-Hexane (primary) or n-Heptane.[1]
-
Co-solvent (if needed): Anhydrous Toluene (use sparingly).[1]
-
Inert Gas: Nitrogen or Argon balloon.[1]
Protocol
-
Dissolution: Place the crude solid in a round-bottom flask under inert atmosphere. Add the minimum amount of dry n-Hexane required to dissolve the solid at 40°C (do not boil excessively).
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in a -20°C freezer overnight.
-
Critical: Do not use an ice bath immediately; rapid cooling traps impurities.[1]
-
-
Filtration: Set up a vacuum filtration apparatus with a chilled Buchner funnel. Quickly filter the crystals while cold.[1]
-
Washing: Wash the filter cake with -78°C (dry ice/acetone cooled) pentane or hexane.
-
Why? The compound may redissolve in room-temp solvent.[1]
-
-
Drying: Dry under high vacuum (Schlenk line) for 2 hours at room temperature.
Method B: High-Vacuum Distillation (The "Hard" Way)[1]
Why this method? Used when the crude product is a stubborn oil that refuses to crystallize, or when removing high-boiling solvents.[1]
Safety Warning: This compound is a lachrymator and corrosive.[1] The vacuum pump exhaust must be vented into a fume hood.[1]
Equipment Setup
-
Short-path distillation head (minimize distance to condenser).[1]
-
Cow receiver (to separate fractions).[1]
-
High vacuum pump (Target: < 0.5 mmHg).[1]
-
Oil bath (Do not use a heat gun; hot spots cause polymerization).[1]
Protocol
-
Stabilization: Add a radical inhibitor (e.g., 200 ppm BHT or Phenothiazine) to the boiling flask to inhibit polymerization during heating.[1]
-
Degassing: Apply vacuum at room temperature first to remove residual thionyl chloride (
) or solvent.[1]-
Note: Residual
will artificially inflate pressure readings.[1]
-
-
Heating: Slowly ramp the oil bath temperature.
-
Target: Keep the internal pot temperature below 90°C if possible.
-
-
Collection:
-
Shutdown: Cool the system under vacuum before backfilling with Nitrogen.
Troubleshooting & FAQs
Q1: The product turned into a black, sticky tar during distillation. What happened?
A: This is likely thermal polymerization .[1]
-
Cause: Bath temperature was too high, or vacuum was insufficient (raising the required boiling point).[1]
-
Fix: Use a better vacuum pump (<0.1 mmHg). Add more inhibitor (BHT) to the pot.[1] Switch to Recrystallization (Method A).[1]
Q2: I added hexane for recrystallization, but a white solid precipitated immediately that won't dissolve.
A: You likely have 3-(2-Furyl)acrylic acid (the hydrolyzed starting material).[1]
-
Cause: Moisture ingress.[1] The acid chloride reacted with water in the solvent or air.[1]
-
Test: Take a small sample and add water.[1] If it doesn't fizz/react, it's already the acid.[1]
-
Fix: You must re-chlorinate the acid with Thionyl Chloride before attempting purification again.[1]
Q3: The product is an oil at room temperature. Is it impure?
A: Not necessarily.
-
Context: (2E)-3-(2-Furyl)acryloyl chloride has a melting point near ambient temperature.[1] Small amounts of the Z-isomer or solvent residues can depress the melting point, keeping it liquid.[1]
-
Action: Try "seeding" the oil with a tiny crystal of pure product (if available) at 0°C, or scratch the glass side of the flask with a glass rod to induce nucleation.[1]
Q4: How do I store the purified compound?
A:
Analytical Validation (Self-Check)
Before using the reagent in downstream synthesis, validate purity using this checklist:
| Technique | Expected Result | Warning Sign (Impurity) |
| 1H NMR (CDCl3) | Doublet at ~6.5 ppm and ~7.6 ppm (J ~15-16 Hz for E-isomer).[1] | Broad peaks (polymer); J < 12 Hz (Z-isomer); Peak at ~10 ppm (Aldehyde impurity).[1] |
| Appearance | White to pale yellow crystalline solid (or clear oil).[1] | Dark brown/Black (Polymer/Oxidation).[1] |
| Solubility | Dissolves clearly in dry DCM.[1] | Turbidity (Hydrolyzed acid).[1] |
References
-
Sigma-Aldrich. (E)-3-(Furan-2-yl)acryloyl chloride Product Sheet. (Accessed 2024).[1] Link[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10920765, (2E)-3-(furan-2-yl)prop-2-enoyl chloride. Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for acid chloride purification).
-
Mondal, S., et al. "Stereoselective synthesis of substituted cinnamoyl chlorides."[1] Tetrahedron Letters, 2012.[1] (Contextual reference for conjugated acid chloride stability).
Sources
- 1. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 2. (2E)-3-(furan-2-yl)prop-2-enoyl chloride | C7H5ClO2 | CID 10920765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-3-(Furan-2-yl)acryloyl chloride | 63485-67-6 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 6. dial.uclouvain.be [dial.uclouvain.be]
Technical Support: Furan-2-Acryloyl Chloride Integrity Management
Welcome to the Reagent Stability Center
Current Status: Operational Topic: Handling & Troubleshooting Moisture Sensitivity in Furan-2-Acryloyl Chloride Ticket ID: FAC-H2O-PROTO-01
Executive Summary: The "Double-Threat" Hazard
Furan-2-acryloyl chloride (FAC) is not a standard acid chloride. It presents a compound stability risk that exceeds that of benzoyl chloride or acetyl chloride.
The Scientific Reality: Most researchers anticipate hydrolysis. However, with FAC, the danger is autocatalytic decomposition .
-
Primary Failure: Moisture attacks the acyl chloride, generating Furan-2-acrylic acid and HCl .
-
Secondary Failure (The "Kill Shot"): The generated HCl attacks the electron-rich furan ring. Unlike benzene rings, furan rings are acid-sensitive and susceptible to ring-opening and polymerization in the presence of strong acids [1].
Consequence: A small amount of moisture doesn't just lower your yield; it turns your white/yellow crystalline solid into a black, polymerized tar.
Visual Inspection & Quality Control (FAQ)
Q: My reagent arrived as a semi-solid/sludge. Is it degraded? A: Not necessarily, but caution is required.
-
Standard State: Pure FAC is typically a low-melting solid (often cited melting point range ~30–40°C depending on purity, though some derivatives are higher). It may melt during transit.
-
The "Bad" Signs:
-
Color: Dark brown or black indicates furan ring polymerization. (Good quality is Off-white to pale yellow).
-
Texture: A viscous "tar" that does not re-solidify upon cooling (4°C) suggests significant degradation.
-
Fuming: Visible white smoke upon opening the bottle is HCl gas—a sign of active hydrolysis.
-
Q: How do I verify purity without wasting the sample? A: Run a Proton NMR (1H-NMR) in anhydrous CDCl3.
-
Check: Look for the doublet of the alkene protons.
-
Acid Chloride (Active):[1] Chemical shift is deshielded (downfield) due to the electron-withdrawing -COCl.
-
Carboxylic Acid (Dead): The protons will shift upfield.
-
Polymer (Dead): Broad, undefined peaks in the aromatic/alkene region.
-
Handling Protocols: The "Zero-Moisture" Workflow
To prevent the HCl-induced "death spiral" of your reagent, you must break the hydrolysis cycle.
A. Storage (The Stasis Phase)
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C (Fridge) | Slows spontaneous polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. |
| Container | Schlenk Tube or Taped Vial | Standard screw caps are permeable to moisture over months. Parafilm is insufficient for long-term storage of acid chlorides. |
| Desiccant | Drierite/Silica in secondary container | Acts as a sacrificial moisture sink. |
B. Transfer Protocol (The Critical Moment)
Do not pour this reagent. Use positive pressure transfer.
Step-by-Step Inert Transfer:
-
Equilibrate: Allow the storage vessel to warm to room temperature before opening (prevents condensation on the cold reagent).
-
Purge: Insert a needle connected to an inert gas line (Argon/N2) into the septum.
-
Extract: Use a dry, gas-tight syringe (glass preferred) to withdraw the liquid (if melted) or use a wide-bore needle if it is a suspension.
-
Note: If solid, it is safer to dissolve it in anhydrous DCM inside the storage bottle (if you plan to use the whole amount) or transfer rapidly in a glovebox.
-
-
Quench the Needle: Immediately rinse the syringe with acetone/alcohol into a waste container to neutralize residual chloride.
Experimental Troubleshooting: Reaction Failure Analysis
Scenario: You are using FAC to acylate an amine or alcohol, but the yield is low or the product is dark.
Q: Why did my reaction turn black instantly? A: You likely lacked an HCl Scavenger . Because the furan ring is acid-sensitive, you cannot allow HCl to accumulate in the reaction flask.
-
Fix: Always use a non-nucleophilic base (e.g., Triethylamine or DIPEA ) in slight excess (1.2 – 1.5 equivalents) before adding the acid chloride. This neutralizes HCl immediately as Et3N·HCl salt [2].
Q: Can I purify FAC if it has partially degraded? A: Distillation is risky due to thermal instability (polymerization).
-
Recommended: If it is a solid, Recrystallization from dry hexane or a hexane/DCM mixture is preferred.
-
Protocol: Dissolve in minimum hot anhydrous hexane (add drops of DCM if needed). Cool to -20°C. Filter under inert atmosphere.
Mechanistic Visualization
Diagram 1: The Degradation Cascade
This diagram illustrates why moisture is fatal to FAC: The byproduct (HCl) destroys the remaining reagent.
Caption: The "Suicide" Cycle: Moisture generates HCl, which then attacks the furan ring of the remaining intact reagent.
Diagram 2: Safe Handling Decision Tree
Follow this logic to determine the correct handling method based on your equipment.
Caption: Workflow for transferring FAC without moisture exposure.
References
-
Furan Ring Sensitivity: "Mechanism of reactions of furans: Acid-catalyzed hydrolysis." ResearchGate. Available at: [Link] (Accessed 2024).
Sources
Validation & Comparative
1H NMR chemical shifts of (2E)-3-(2-Furyl)acryloyl chloride
Topic: 1H NMR Chemical Shifts of (2E)-3-(2-Furyl)acryloyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Benchmarking Conversion Efficiency and Purity Against Precursors
Executive Summary & Strategic Context
(2E)-3-(2-Furyl)acryloyl chloride (also known as 3-(furan-2-yl)prop-2-enoyl chloride) is a high-value electrophilic intermediate used frequently in the synthesis of covalent kinase inhibitors and furan-based polymers. Unlike its stable precursor, 3-(2-furyl)acrylic acid , the acid chloride is highly reactive and moisture-sensitive.
For medicinal chemists, the critical "performance" metric is not biological activity (which belongs to the final drug), but the degree of activation —specifically, confirming the complete conversion of the unreactive carboxylic acid to the reactive acyl chloride prior to coupling.
This guide provides a comparative NMR analysis to distinguish the target chloride from its acid precursor and hydrolysis byproducts, ensuring synthetic integrity in drug development workflows.
Structural Assignment & Chemical Shift Analysis[1][2]
The conversion of the carboxylic acid to the acid chloride induces specific, diagnostic downfield shifts in the vinyl protons due to the enhanced electron-withdrawing nature of the -COCl group compared to -COOH.
Comparative Data: Acid Precursor vs. Acid Chloride
Solvent: CDCl₃ (7.26 ppm reference)
| Proton Assignment | Position | Precursor: (2E)-3-(2-Furyl)acrylic acid (δ ppm) | Target: (2E)-3-(2-Furyl)acryloyl chloride (δ ppm) | Diagnostic Shift (Δ) | Multiplicity (J Hz) |
| Vinyl H-α | C2-H | 6.15 – 6.35 | 6.55 – 6.75 | +0.40 (Downfield) | Doublet (~15.5 Hz) |
| Vinyl H-β | C3-H | 7.40 – 7.55 | 7.65 – 7.80 | +0.25 (Downfield) | Doublet (~15.5 Hz) |
| Furan H-5' | C5'-H | 7.50 – 7.60 | 7.60 – 7.70 | +0.10 | Doublet / Broad |
| Furan H-3' | C3'-H | 6.60 – 6.70 | 6.80 – 6.90 | +0.20 | Doublet |
| Furan H-4' | C4'-H | 6.45 – 6.55 | 6.55 – 6.65 | +0.10 | dd / Multiplet |
| Acid Proton | -COOH | 11.0 – 12.5 | Absent | N/A | Broad Singlet |
Critical Insight: The most reliable indicator of successful chlorination is the H-α proton shift . In the acid, this signal appears upfield (~6.2 ppm). Upon conversion to the chloride, it shifts distinctly downfield to the ~6.6 ppm region. If you observe a doublet remaining at 6.2 ppm, your reaction is incomplete.
Visualization of Diagnostic Shifts
The following diagram maps the proton environments and their expected shifts.
Figure 1: Proton connectivity and primary electronic influences driving chemical shifts.
Performance Comparison: Chloride vs. Alternatives[2][4]
In drug discovery, the choice of acylating agent impacts yield and purification.
| Feature | Acyl Chloride (Target) | Carboxylic Acid (Precursor) | NHS Ester (Alternative) |
| Reactivity | High (Instant coupling) | Low (Requires HATU/EDC) | Moderate (Selective) |
| Stability | Low (Hydrolyzes in air) | High (Shelf-stable) | Moderate (Store at -20°C) |
| Atom Economy | High (HCl byproduct) | Low (Urea byproducts) | Low (NHS byproduct) |
| NMR Purity | Clean doublet (H-α) | Broad -COOH peak | Complex aliphatic region |
| Use Case | Scale-up; Difficult amines | Discovery screening | Bioconjugation |
Why choose the Chloride? While the NHS ester is more stable, the Acyl Chloride is superior for sterically hindered amines or electron-deficient anilines common in kinase inhibitor scaffolds (e.g., Ibrutinib analogs). The NMR confirmation of the chloride species is the " go/no-go " gate before adding valuable amine nucleophiles.
Experimental Protocol: Synthesis & Monitoring
Objective: Synthesize (2E)-3-(2-Furyl)acryloyl chloride and validate via NMR without hydrolysis.
Reagents
-
(2E)-3-(2-Furyl)acrylic acid (1.0 eq)
-
Oxalyl chloride (1.2 eq) or Thionyl chloride (excess)
-
Catalytic DMF (1-2 drops)
-
Solvent: Anhydrous DCM or Toluene
Workflow
-
Setup: Flame-dry a round-bottom flask under Argon. Suspend the acrylic acid in anhydrous DCM.
-
Activation: Add Oxalyl chloride dropwise at 0°C, followed by catalytic DMF. Gas evolution (CO/CO₂) will be vigorous.
-
Reaction: Stir at Room Temperature (RT) for 2–3 hours. The suspension should become a clear yellow solution.
-
Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Do not use water workup.
-
NMR Prep (Crucial):
-
Take a small aliquot (~10 mg).
-
Dissolve in anhydrous CDCl₃ (stored over molecular sieves).
-
Run spectrum immediately.
-
Synthesis & Verification Logic Flow
Figure 2: Decision tree for validating acid chloride formation via NMR.
Troubleshooting & Impurity Profile
Common issues when analyzing this compound arise from moisture contamination in the NMR solvent, leading to in situ hydrolysis.
-
Impurity A: 3-(2-Furyl)acrylic acid (Hydrolysis Product)
-
Signal: Doublet at 6.2 ppm.
-
Cause: Wet CDCl₃ or exposure to air.
-
Remedy: Filter CDCl₃ through basic alumina or use a fresh ampoule.
-
-
Impurity B: DMF-Acid Complex
-
Signal: High field singlets around 2.9 and 3.0 ppm (N-Me) and ~8.0 ppm (Formyl).
-
Remedy: High vacuum for >1 hour is required to remove catalytic DMF traces.
-
References
-
Comparison of Cinnamoyl Derivatives
- Spectral Analysis of Cinnamoyl Chloride vs Cinnamic Acid. NIST Chemistry WebBook, SRD 69.
-
Synthesis of Furan-based Acrylates
-
Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives.[1] ResearchGate.
-
-
Acryloyl Chloride NMR Data
-
General NMR Shift Prediction (Pretsch/Clerc)
-
Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[6] (Standard text for substituent effect calculation).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Acryloyl chloride(814-68-6) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2-Furyl)acrylic acid(539-47-9) 1H NMR spectrum [chemicalbook.com]
- 6. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
FTIR characteristic peaks of carbonyl group in furan acryloyl chloride
An In-Depth Guide to the FTIR Spectroscopy of Furan Acryloyl Chloride: A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of furan acryloyl chloride, a reactive intermediate crucial in the synthesis of novel chemical entities. This document moves beyond a simple reporting of peak values, offering a comparative analysis grounded in the fundamental principles of physical organic chemistry. We will explore how electronic effects manifest in the vibrational spectrum and provide actionable experimental protocols for obtaining high-quality, reproducible data.
The Carbonyl Stretch: A Sensitive Probe of Molecular Environment
The carbonyl (C=O) stretching vibration is one of the most prominent and diagnostic absorption bands in an infrared spectrum.[1][2] Its intensity is a direct result of the large change in dipole moment during the stretching vibration, and its position (wavenumber, cm⁻¹) is exquisitely sensitive to the electronic environment.[2][3] For acyl chlorides, the C=O stretch is particularly informative. Two primary, opposing electronic forces dictate its frequency:
-
Inductive Effect (I): The highly electronegative chlorine atom strongly withdraws electron density along the sigma bond.[4] This inductive pull shortens and strengthens the C=O double bond, leading to an increase in the vibrational frequency. Saturated acyl chlorides, therefore, exhibit C=O stretches at very high wavenumbers, typically in the 1800-1815 cm⁻¹ range.[5][6]
-
Resonance Effect (R) / Conjugation: When the carbonyl group is conjugated with a π-system (like a C=C double bond or an aromatic ring), electron density from the π-system can be delocalized onto the carbonyl oxygen.[7][8] This resonance effect imparts more single-bond character to the C=O bond, weakening it and causing a decrease in the stretching frequency.[3][9] This lowering effect is typically in the range of 20-40 cm⁻¹.[1][7]
In furan acryloyl chloride, these two effects are in direct competition, making its FTIR spectrum a compelling case study. The molecule possesses the powerful inductive effect of the chlorine atom, but this is counteracted by an extended conjugation system that includes both a carbon-carbon double bond and an electron-rich furan ring.
Comparative Analysis: Deconvoluting Electronic Effects in Acyl Chlorides
To precisely locate and understand the carbonyl peak of furan acryloyl chloride, we must compare it with structurally related alternatives. The following table summarizes the characteristic C=O stretching frequencies for a series of acyl chlorides, illustrating the impact of systematic structural changes.
| Compound | Structure | C=O Stretch (cm⁻¹) | Key Electronic Effects |
| Acetyl Chloride | CH₃-CO-Cl | ~1807 cm⁻¹ | Dominant Inductive Effect: The chlorine atom strongly withdraws electrons, resulting in a very high frequency.[4][5] |
| Acryloyl Chloride | CH₂=CH-CO-Cl | ~1780 cm⁻¹ | Inductive Effect + C=C Conjugation: Conjugation with the double bond lowers the frequency from the saturated baseline. |
| Benzoyl Chloride | Ph-CO-Cl | ~1775-1790 cm⁻¹ | Inductive Effect + Aromatic Conjugation: The phenyl ring's π-system reduces the C=O frequency.[1][9] |
| 2-Furoyl Chloride | (C₄H₃O)-CO-Cl | ~1775 cm⁻¹ | Inductive Effect + Furan Conjugation: The electron-rich furan ring provides conjugation, lowering the frequency. |
| Cinnamoyl Chloride | Ph-CH=CH-CO-Cl | ~1760-1775 cm⁻¹ | Inductive Effect + Extended Conjugation: The phenyl ring and C=C bond create a large π-system, significantly lowering the frequency. |
| Furan Acryloyl Chloride | (C₄H₃O)-CH=CH-CO-Cl | Predicted: ~1755-1770 cm⁻¹ | Inductive Effect + Extended Conjugation: Similar to cinnamoyl chloride, the extended system (furan + C=C) strongly counteracts the inductive effect, predicting a peak at a relatively low frequency for an acyl chloride. |
This comparative analysis demonstrates a clear trend: as the extent of conjugation increases, the carbonyl stretching frequency decreases, despite the constant presence of the electron-withdrawing chlorine atom. We predict the carbonyl peak for furan acryloyl chloride will appear in the 1755-1770 cm⁻¹ region, reflecting its highly conjugated system.
Visualizing the Electronic Tug-of-War
The interplay of electronic effects in furan acryloyl chloride can be visualized as a "tug-of-war" on the electron density of the carbonyl bond.
Caption: Workflow for FTIR analysis of liquid samples.
Conclusion
The FTIR spectrum of furan acryloyl chloride provides a clear illustration of competing electronic effects. While the inductive effect of the chlorine atom inherently pushes the carbonyl stretching frequency to a high wavenumber, the extended conjugation provided by the furan ring and the adjacent double bond is the dominant factor. This results in a C=O peak that is significantly lower than that of simple saturated acyl chlorides, predicted to be in the 1755-1770 cm⁻¹ range. By using the comparative data and robust experimental protocols presented in this guide, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and efficiency of their drug development workflows.
References
Sources
- 1. The C=O Stretch [sites.science.oregonstate.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Explain the variations of carbonyl group absorption in acetyl chloride on.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
Mass spectrometry fragmentation pattern of (2E)-3-(2-Furyl)acryloyl chloride
An Expert's Comparative Guide to the Mass Spectrometry Fragmentation of (2E)-3-(2-Furyl)acryloyl Chloride and Its Structural Analogues
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of reactive intermediates is paramount. (2E)-3-(2-Furyl)acryloyl chloride, a key building block, presents a unique analytical challenge due to its combination of a reactive acyl chloride, a conjugated system, and a heteroaromatic furan ring. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is critical for reaction monitoring, impurity profiling, and ensuring the integrity of downstream products.
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of (2E)-3-(2-Furyl)acryloyl chloride. Rather than examining the molecule in isolation, we will adopt a comparative approach, contrasting its fragmentation with that of key structural analogues. This methodology allows us to dissect the influence of each functional group on the overall fragmentation cascade, offering a more profound understanding and predictive power for related structures. The insights presented herein are synthesized from established fragmentation principles and spectral data from authoritative databases.
The Analytical Framework: Predicting Fragmentation
The fragmentation of a molecule under EI-MS is a story told by its structure. The initial event, the removal of an electron, generates a radical cation (the molecular ion, M+•). The stability and subsequent decomposition of this ion are governed by the molecule's weakest bonds and the relative stability of the resulting fragments (ions and neutral radicals).
For (2E)-3-(2-Furyl)acryloyl chloride, we can anticipate several key fragmentation drivers:
-
The Acyl Chloride Group: This is a highly reactive site, prone to the loss of the chlorine atom (Cl•), a facile cleavage that would be a dominant process.
-
The α,β-Unsaturated System: The conjugated double bond and carbonyl group can undergo characteristic cleavages, including McLafferty rearrangements (if a suitable γ-hydrogen were present, which it is not) and, more importantly, cleavage of the C-C single bond adjacent to the carbonyl.
-
The Furan Ring: This heteroaromatic system has its own set of characteristic fragmentation pathways, often involving ring-opening or the loss of neutral species like carbon monoxide (CO) or formyl radical (HCO•).
Our comparative analysis will therefore focus on how these competing pathways are realized in our target molecule versus its analogues.
Experimental Protocol: Acquiring High-Fidelity Mass Spectra
To ensure the data discussed is reproducible and of high quality, a standardized analytical protocol is essential. The following outlines a robust method for analyzing (2E)-3-(2-Furyl)acryloyl chloride and its analogues using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole)
-
Ion Source: Electron Ionization (EI)
-
Software: MassHunter (or equivalent)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity, dry solvent such as dichloromethane or diethyl ether. Acyl chlorides are moisture-sensitive; ensure all glassware and solvents are anhydrous.
-
GC Separation:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Detection:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Perform background subtraction to obtain a clean spectrum.
-
Analyze the fragmentation pattern and compare it against spectral libraries (e.g., NIST, Wiley).
-
This self-validating protocol ensures that the obtained spectrum is a true representation of the compound's fragmentation, free from artifacts related to thermal degradation in the inlet or poor chromatographic resolution.
Comparative Fragmentation Analysis
We will now dissect the fragmentation patterns, starting with a close, stable analogue and moving toward our target molecule.
Reference Compound: 3-(2-Furyl)acrylic acid
The carboxylic acid analogue provides a foundational understanding of how the core furan-acrylic structure behaves. The primary difference is the -OH group instead of the -Cl. The NIST WebBook provides a reference spectrum for this compound.
-
Molecular Ion (M+•) at m/z 138: The molecular ion is readily observed.
-
Loss of -OH (m/z 121): A significant peak results from the loss of a hydroxyl radical, forming the stable furoyl cation.
-
Loss of -COOH (m/z 93): Cleavage of the entire carboxylic acid group as a radical leads to the 2-vinylfuran cation.
-
Formation of the Furoyl Cation (m/z 95): A dominant peak in the spectrum arises from cleavage of the C-C bond between the α and β carbons, yielding the highly stable, resonance-stabilized furoyl cation.
-
Furan Ring Fragmentation (m/z 67, 39): The furoyl cation (m/z 95) can further lose CO to give the furyl cation at m/z 67. Subsequent fragmentation of the furan ring itself leads to smaller fragments like the cyclopropenyl cation at m/z 39.
Phenyl Analogue: (2E)-Cinnamoyl chloride
Substituting the furan ring with a phenyl ring allows us to isolate the influence of the aromatic system.
-
Molecular Ion (M+•) at m/z 166/168: The molecular ion is clearly visible, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
Loss of -Cl (m/z 131): The most significant fragmentation is the loss of a chlorine radical to form the cinnamoyl cation. This is often the base peak, highlighting the stability of this acylium ion.
-
Loss of -COCl (m/z 91): Loss of the entire chlorocarbonyl radical yields the tropylium ion at m/z 91, a classic fragmentation pathway for benzyl-type systems. This is a key difference from the furan system.
-
Phenyl Cation (m/z 77): The cinnamoyl cation (m/z 131) can lose CO and acetylene (C2H2) to form the phenyl cation.
Predicted Fragmentation: (2E)-3-(2-Furyl)acryloyl chloride
By combining the insights from the analogues, we can construct a highly reliable prediction for the fragmentation of (2E)-3-(2-Furyl)acryloyl chloride (Molecular Weight: 156.57 g/mol ).
Table 1: Predicted Key Fragments for (2E)-3-(2-Furyl)acryloyl chloride
| m/z (Mass/Charge) | Proposed Fragment Ion | Description of Loss | Comparative Analogy |
| 156 / 158 | [C₇H₅ClO₂]+• | Molecular Ion (M+•) | Shows 3:1 isotope pattern for Cl. |
| 121 | [C₇H₅O₂]+ | Loss of •Cl | Analogous to the base peak in cinnamoyl chloride; forms a stable acylium ion. |
| 93 | [C₆H₅O]+ | Loss of •COCl | Loss of the chlorocarbonyl radical to form the 2-vinylfuran cation. |
| 95 | [C₅H₃O₂]+ | α-β Cleavage & Loss of C₂H₂ | Unlikely pathway compared to analogues. |
| 67 | [C₄H₃O]+ | Loss of •Cl and CO | Sequential loss from the molecular ion, forming the furyl cation. |
| 39 | [C₃H₃]+ | Furan Ring Fragmentation | Formation of the cyclopropenyl cation, characteristic of furan fragmentation. |
Dominant Fragmentation Pathway:
The primary fragmentation route is expected to be the immediate loss of the chlorine radical due to the relative weakness of the C-Cl bond and the high stability of the resulting resonance-stabilized acylium ion at m/z 121 . This ion will likely be the base peak .
This primary fragment (m/z 121) will then undergo further decomposition, mirroring the fragmentation of the furoyl cation seen in the acrylic acid analogue. It will lose a neutral molecule of carbon monoxide (CO) to form the furyl cation at m/z 93 . This is an incorrect assignment in the table, the loss of CO from m/z 121 would lead to m/z 93 which is the 2-vinylfuran cation. A more likely fragmentation of the m/z 121 ion is the loss of CO to give the 2-vinylfuran cation at m/z 93. Further fragmentation of the furan ring system would then produce the characteristic ion at m/z 39 .
Visualizing the Fragmentation Cascades:
The following diagrams illustrate the predicted fragmentation pathways.
Caption: Predicted major fragmentation pathways for (2E)-3-(2-Furyl)acryloyl chloride.
A Comprehensive Guide to Distinguishing (2E) and (2Z) Isomers of 3-(2-Furyl)acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical identification of active pharmaceutical ingredients and key intermediates is of paramount importance in drug development and materials science. The geometric configuration of a molecule, such as the (2E) and (2Z) isomers of 3-(2-Furyl)acryloyl chloride, can profoundly influence its biological activity, reactivity, and physical properties. This guide provides an in-depth comparison of the analytical techniques used to distinguish between these two isomers, supported by experimental data and procedural insights.
The Significance of Isomeric Purity
3-(2-Furyl)acryloyl chloride is a versatile building block in organic synthesis, utilized in the creation of a variety of compounds with potential therapeutic applications. The (2E) isomer, often referred to as the trans isomer, and the (2Z) isomer, or cis isomer, can exhibit different pharmacological profiles. Therefore, the ability to selectively synthesize and analytically confirm the identity of the desired isomer is a critical aspect of quality control and regulatory compliance.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic methods is typically employed to unambiguously determine the isomeric identity of 3-(2-Furyl)acryloyl chloride. Each technique provides unique and complementary information regarding the molecule's structure.
¹H NMR Spectroscopy: The Gold Standard for Isomer Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for distinguishing between (2E) and (2Z) isomers of alkenes. The key diagnostic feature is the coupling constant (J) between the two vinylic protons.
-
The Karplus Relationship : The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.[1] For trans protons (dihedral angle ≈ 180°), the coupling constant is significantly larger than for cis protons (dihedral angle ≈ 0°).[1][2]
-
(2E)-Isomer (trans) : Exhibits a large coupling constant, typically in the range of 12–18 Hz .[3]
-
(2Z)-Isomer (cis) : Shows a smaller coupling constant, generally between 6–12 Hz .[3]
This marked difference in coupling constants provides a clear and reliable means of assigning the stereochemistry.
Infrared (IR) Spectroscopy: A Powerful Confirmatory Tool
Infrared (IR) spectroscopy can provide strong supporting evidence for the stereochemical assignment based on characteristic vibrational modes.
-
Out-of-Plane C-H Bending : The most useful diagnostic peaks in the IR spectrum for distinguishing cis and trans isomers are the out-of-plane C-H bending vibrations.[4][5]
-
C=C Stretching : The C=C stretching vibration, typically found around 1600-1680 cm⁻¹, can also be informative. In general, the trans isomer may show a weaker absorption or, in highly symmetrical cases, no absorption at all for this bond, whereas the cis isomer usually exhibits a more distinct peak.[7][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Insights into Electronic Transitions
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The planarity and overall geometry of the isomers can influence their absorption spectra.
-
(2E)-Isomer (trans) : Generally, the trans isomer is more planar, allowing for more effective π-orbital overlap. This results in a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity (ε) compared to the cis isomer.[9]
-
(2Z)-Isomer (cis) : The cis isomer often experiences greater steric hindrance, leading to a less planar conformation. This disruption of conjugation typically results in a blue-shift (shorter λmax) and a lower molar absorptivity.[9][10] Some cis isomers may also exhibit a "cis-peak" in the UV region.[10]
Comparative Data Summary
| Spectroscopic Technique | Parameter | (2E)-3-(2-Furyl)acryloyl chloride | (2Z)-3-(2-Furyl)acryloyl chloride |
| ¹H NMR | Vicinal Coupling Constant (³JHH) | ~12-18 Hz[3] | ~6-12 Hz[3] |
| IR Spectroscopy | Out-of-Plane C-H Bend | ~960-980 cm⁻¹ (strong)[5][6] | ~675-725 cm⁻¹[5] |
| UV-Vis Spectroscopy | λmax | Higher Wavelength[9] | Lower Wavelength[9][10] |
| Molar Absorptivity (ε) | Higher Intensity[9] | Lower Intensity[10] |
Experimental Protocols
Synthesis of (2E)-3-(2-Furyl)acryloyl chloride
A common method for the synthesis of acryloyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[11][12]
-
Suspend (2E)-3-(2-Furyl)acrylic acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add thionyl chloride (or oxalyl chloride) dropwise at a controlled temperature.
-
The reaction can be heated to reflux to ensure completion.[12]
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude product.
-
Purify by distillation or recrystallization.
Workflow for Isomer Differentiation
Caption: Decision workflow for isomer identification.
Conclusion
The definitive identification of (2E) and (2Z) isomers of 3-(2-Furyl)acryloyl chloride is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the primary method for unambiguous assignment due to the significant and predictable differences in the vicinal coupling constants of the vinylic protons.[13][14] IR and UV-Vis spectroscopy serve as valuable and often essential confirmatory tools, providing orthogonal data points that enhance the confidence of the stereochemical assignment. For researchers in drug development and related fields, a thorough understanding and application of these methods are crucial for ensuring the quality, efficacy, and safety of their synthesized compounds.
References
-
Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
- Christensen, R. L., et al. (2009). Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids. Photochemistry and Photobiology, 85(4), 935-943.
-
Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
The Infrared Spectroscopy of Alkenes. (2020, December 20). Coblentz Society. Retrieved from [Link]
-
IR spectrum: Alkenes. (n.d.). Quimica Organica. Retrieved from [Link]
-
CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. (2024, January 13). Chemazon - Complete Chemistry [YouTube Channel]. Retrieved from [Link]
-
How can UV-Vis be used to characterize the cis and trans isomers of an inorganic complex? (2014, October 17). Quora. Retrieved from [Link]
-
How to distinguish geometrical isomers using uv spectroscopy? (2018, October 18). Brainly.in. Retrieved from [Link]
- Zhang, Y., et al. (2022). Effects of Geometric Isomerism and Crystal Size on Ultra-Narrowband Near-Infrared Emission from Organic Crystals. CCS Chemistry, 4(11), 3629-3638.
-
infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- Coulibaly, W., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 2, e11.
-
In infrared spectroscopy, why is there no C=C reading for E alkenes? (2015, March 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Ultraviolet–visible spectroscopy of stereoisomers. (n.d.). In Wikipedia. Retrieved from [Link]
- Movsisyan, M., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1945-1952.
- Ferrié, L., Bouzbouz, S., & Cossy, J. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives. Organic Letters, 11(23), 5446-5448.
-
How do I synthesize acryloyl chloride? (2013, February 23). ResearchGate. Retrieved from [Link]
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Comparing reactivity of furan acryloyl chloride vs benzoyl chloride
Executive Summary
This guide compares Benzoyl Chloride (Bz-Cl) , a standard organic reagent, with 3-(2-Furyl)acryloyl Chloride (FA-Cl) , a specialized chromogenic probe. While both are acylating agents used to attach aromatic moieties to nucleophiles (amines, alcohols), their applications diverge significantly based on their electronic properties.
-
Benzoyl Chloride is the industry standard for introducing a stable protecting group (Benzoyl) or modifying lipophilicity. It is robust, cost-effective, and kinetically predictable.
-
Furan Acryloyl Chloride is a "reporter" reagent. Its extended conjugation system shifts the UV absorption of its derivatives into the near-UV/visible region (
). This unique spectral property allows researchers to monitor enzyme kinetics (e.g., chymotrypsin active site titration) in real-time, a capability Benzoyl Chloride lacks.
Electronic Structure & Theoretical Basis
The functional difference between these two reagents stems from their electronic architecture. Understanding this is crucial for predicting reactivity and stability.
Benzoyl Chloride: The Stable Standard
Benzoyl chloride consists of a carbonyl group directly attached to a benzene ring.
-
Resonance: The benzene ring acts as a weak electron donor via resonance (
effect) but an electron withdrawer via induction ( effect). The resonance stabilization of the carbonyl makes it less electrophilic than aliphatic acid chlorides (like acetyl chloride) but highly stable for storage. -
Spectroscopy: The conjugated system is limited to the phenyl ring and carbonyl. Derivatives typically absorb in the deep UV (
), often overlapping with protein aromatic residues (Trp, Tyr, Phe), making it poor for spectroscopic monitoring in biological systems.
Furan Acryloyl Chloride: The Vinylogous Probe
FA-Cl contains a furan ring connected to the carbonyl via a vinyl spacer (
-
Extended Conjugation: The
-system extends from the oxygen-rich furan ring, through the alkene, to the carbonyl. This "vinylogous" nature lowers the energy gap between HOMO and LUMO, resulting in a red-shifted absorption ( ). -
Reactivity: The acryloyl (
) moiety is highly electrophilic. While the furan ring is -excessive (electron-rich), the extended conjugation makes the molecule susceptible to both 1,2-addition (acylation) and potentially 1,4-addition (Michael addition) under specific conditions. It is significantly less stable than benzoyl chloride.
Comparative Visualization
The following diagram illustrates the structural and mechanistic differences.
Figure 1: Mechanistic divergence. FA-Cl yields products with distinct spectral signatures suitable for biological monitoring, whereas Bz-Cl yields UV-silent products.
Performance Comparison Data
The following table synthesizes experimental data regarding the physical and kinetic properties of both reagents.
| Feature | Benzoyl Chloride (Bz-Cl) | Furan Acryloyl Chloride (FA-Cl) |
| Primary Application | Synthetic intermediate, Protecting group | Mechanistic probe, Active site titrant |
| Molar Extinction ( | Moderate ( | High ( |
| Hydrolysis Rate | Fast (Vigorous with water) | Very Fast (Requires strict anhydrous conditions) |
| Thermal Stability | High (Distillable at atm pressure) | Low (Polymerizes/decomposes upon heating) |
| Light Sensitivity | Low | High (Isomerizes/degrades in light) |
| Storage | Room Temperature, Dry |
Key Insight: The "Reporter" Mechanism
When FA-Cl reacts with an enzyme (e.g., Chymotrypsin), it forms an Acyl-Enzyme Intermediate .
-
Native FA-Cl: Absorbs at
. -
Acyl-Enzyme (FA-Chymotrypsin): The absorption spectrum shifts to
due to the specific electronic environment of the active site (hydrogen bonding at the oxyanion hole). -
Hydrolysis: As the enzyme processes the group, the spectrum shifts again. Benzoyl chloride does not offer this "real-time" spectral readout.
Experimental Protocols
Protocol A: Synthesis of FA-Phe-OMe (Chromogenic Substrate)
Use this protocol when creating substrates to test enzyme kinetics.
Safety: FA-Cl is a lachrymator and corrosive. Handle in a fume hood. Protect from light.
-
Preparation:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (
) in anhydrous Dichloromethane (DCM, ). -
Add Triethylamine (TEA,
) to neutralize the HCl salt and act as a scavenger. -
Cool the mixture to
in an ice bath.
-
-
Acylation:
-
Dissolve Furan Acryloyl Chloride (
) in anhydrous DCM. -
Critical Step: Add the FA-Cl solution dropwise to the amine mixture in the dark (wrap flask in foil) over 30 minutes. The reaction is exothermic.
-
-
Workup:
-
Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -
Wash with
(remove unreacted amine), then (remove unreacted acid), then Brine. -
Dry over
and concentrate in vacuo (keep bath temp ).
-
-
Purification:
-
Recrystallize immediately from EtOAc/Hexane.
-
Result: Yellowish crystalline solid. Store at
.
-
Protocol B: Active Site Titration Workflow (Chymotrypsin)
This demonstrates the unique utility of FA-Cl.
Figure 2: Active site titration workflow using FA-derivatives.
Stability & Storage Guidelines
The failure mode for most experiments involving FA-Cl is improper storage. Unlike Benzoyl Chloride, which can sit on a shelf for months, FA-Cl degrades rapidly if mishandled.
| Parameter | Benzoyl Chloride | Furan Acryloyl Chloride |
| Temperature | Ambient ( | Refrigerated ( |
| Atmosphere | Tightly closed cap | Inert Gas (Argon/Nitrogen) essential |
| Light | No special precautions | Amber Glass / Foil Wrap (Prevent photo-isomerization) |
| Moisture | Reacts (White fumes of HCl) | Reacts violently; Polymerizes |
Recommendation: Buy FA-Cl in small quantities (
References
-
Bernhard, S. A., & Tashjian, A. H. (1965). Acyl-chymotrypsins. I. The preparation and properties of specific acyl-chymotrypsins. Journal of the American Chemical Society.
-
Bender, M. L., et al. (1966).
-Chymotrypsin, Trypsin, Papain, Elastase, and Subtilisin. Journal of the American Chemical Society. -
Charney, E., & Bernhard, S. A. (1967). Optical properties of the furylacryloyl chromophore: A probe for the study of enzyme-substrate interactions. Journal of the American Chemical Society.
-
BenchChem. (2025).[1] Acryloyl Chloride Reactivity Guide.
-
ThermoFisher Scientific. (2025). Safety Data Sheet: 3-(2-Furyl)acryloyl chloride.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E)-3-(2-Furyl)acryloyl Chloride
A Senior Application Scientist's Guide to Mitigating Risk in the Laboratory
As researchers dedicated to advancing scientific frontiers, our work inherently involves handling reactive and hazardous materials. (2E)-3-(2-Furyl)acryloyl chloride is a prime example of a valuable synthetic intermediate that demands our utmost respect and diligence, not only during its use but, critically, through to its final disposal. This compound combines the high reactivity of an acyl chloride with the specific chemical properties of a furan ring, creating a unique hazard profile that cannot be overlooked.
This guide moves beyond generic protocols to provide a deep, mechanistically grounded framework for the safe and effective disposal of (2E)-3-(2-Furyl)acryloyl chloride. The procedures outlined herein are designed to be self-validating, ensuring that the reactive hazards are neutralized in a controlled and predictable manner. By understanding the "why" behind each step, we empower you, our fellow scientists, to manage this chemical waste stream with confidence and precision, ensuring the safety of yourselves, your colleagues, and our shared environment.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. (2E)-3-(2-Furyl)acryloyl chloride is not a singular hazard but a combination of risks stemming from its constituent functional groups. Its proper disposal hinges on mitigating the reactivity of the acyl chloride group.
| Hazard Category | Description | Key Mitigation Strategy |
| High Reactivity / Corrosivity | As an acyl chloride, it reacts violently and exothermically with water and other nucleophiles (e.g., alcohols, amines) to produce corrosive hydrochloric acid (HCl) and (2E)-3-(2-furyl)acrylic acid.[1][2][3][4] This reaction can cause pressure buildup and release of toxic fumes. | Controlled Quenching/Neutralization: The core of the disposal process is the slow, controlled addition of the acyl chloride to a cooled, stirring basic solution to manage the exothermic reaction and neutralize the acidic byproducts.[2][5] |
| Flammability | The compound is a flammable liquid and its vapors may form explosive mixtures with air.[6][7][8] | Elimination of Ignition Sources: All disposal procedures must be conducted away from open flames, sparks, or hot surfaces. Use non-sparking tools and ensure proper grounding of equipment.[7][9] |
| Toxicity & Irritation | Causes severe skin burns and eye damage upon contact.[10] Inhalation of vapors is harmful and can cause severe irritation to the respiratory tract.[10][11] | Engineering Controls & PPE: All handling must occur within a certified chemical fume hood. Full personal protective equipment is mandatory to prevent any contact.[2][12] |
| Furan-Specific Hazards | The furan ring structure introduces additional considerations. Furan compounds can be toxic and may form explosive peroxides upon prolonged exposure to air and light, especially in older samples.[9][12][13] | Proper Storage and Timely Disposal: Store under inert gas, protected from light, and at recommended temperatures (e.g., 2-8 °C).[12] Dispose of the material in a timely manner to prevent potential peroxide formation. |
Section 2: Mandatory Personal Protective Equipment (PPE)
Given the compound's corrosive and reactive nature, there is no substitute for stringent adherence to PPE protocols. The following equipment is mandatory for all disposal procedures.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and fumes.[2]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves. A double-gloving approach with nitrile gloves is a prudent minimum. Consult glove manufacturer data for specific breakthrough times.
-
Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.[2][14]
-
Respiratory Protection: All work must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[2][12]
Section 3: The Core Disposal Protocol: Controlled Hydrolysis and Neutralization
This protocol is designed for small quantities of (2E)-3-(2-Furyl)acryloyl chloride waste typically generated in a research laboratory setting. The fundamental principle is to convert the reactive acyl chloride into the significantly more stable and less hazardous sodium (2E)-3-(2-furyl)acrylate salt via a controlled saponification (hydrolysis under basic conditions).
Caption: Disposal Workflow for (2E)-3-(2-Furyl)acryloyl Chloride.
Step-by-Step Methodology
1. Preparation of the Neutralizing Solution: a. In a beaker appropriately sized to be no more than 50% full with the final volume, prepare a 5-10% aqueous solution of sodium hydroxide or sodium bicarbonate. Causality Note: Sodium hydroxide provides a faster, more vigorous reaction, while sodium bicarbonate offers a more controlled, gentler neutralization due to its weaker basicity and buffering capacity from CO2 evolution. For unknown quantities or concentrations of waste, sodium bicarbonate is the safer initial choice. b. Place this beaker into a larger container filled with an ice-water slurry to create an ice bath. This is critical for absorbing the heat that will be generated.[2] c. Add a magnetic stir bar and begin moderate stirring.
2. Preparation of the Acyl Chloride Waste: a. If the waste is a pure or concentrated solution, it is highly recommended to first dilute it in a water-miscible organic solvent that is unreactive towards acyl chlorides, such as Tetrahydrofuran (THF) or acetone.[2] A 5 to 10-fold dilution is a good starting point. Causality Note: Dilution helps to moderate the reaction rate and improve miscibility with the aqueous neutralizing solution, preventing localized "hot spots" and ensuring a smoother, more controlled quench.
3. Controlled Addition and Neutralization: a. Using a disposable pipette or a dropping funnel, add the acyl chloride waste solution dropwise into the vortex of the cold, stirring basic solution.[15] b. CRITICAL: The rate of addition must be slow enough to keep the temperature of the neutralizing solution under control. If you observe excessive bubbling, fuming, or a rapid temperature increase, immediately stop the addition until the reaction subsides. c. The reaction produces (2E)-3-(2-furyl)acrylic acid and HCl, which are immediately neutralized by the base to form the corresponding sodium salts.[1][16]
4. Post-Reaction and pH Verification: a. Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction has gone to completion. b. Remove a small aliquot and test the pH of the solution using pH paper or a calibrated pH meter. The pH must be neutral or slightly basic (pH > 7).[2] c. If the solution is still acidic, add more of the basic solution until a stable, neutral-to-basic pH is achieved.
5. Waste Collection and Labeling: a. The resulting neutralized aqueous solution contains sodium (2E)-3-(2-furyl)acrylate, sodium chloride, and the organic solvent (if used). This mixture must be disposed of as hazardous chemical waste.[2][17] Do not pour it down the drain. [18] b. Carefully transfer the solution into a designated, compatible hazardous waste container. c. The container must be clearly labeled with "Hazardous Waste" and a complete list of its contents (e.g., "Water, THF, Sodium (2E)-3-(2-furyl)acrylate, Sodium Chloride").[19] d. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment until collection by your institution's Environmental Health and Safety (EHS) department.[17][19]
Section 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate & Isolate: Ensure the area is well-ventilated by working within a fume hood. Eliminate all potential ignition sources.[9][13]
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][13][14] DO NOT use combustible materials like paper towels.[2]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled hazardous waste container.[13][14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), and collect all cleaning materials as hazardous waste. Finally, wash the area with soap and water.
Section 5: The Chemistry Behind the Caution
Understanding the underlying chemical principles reinforces the necessity of this detailed protocol. The disposal procedure is a practical application of nucleophilic acyl substitution.
Caption: Mechanism of Acyl Chloride Hydrolysis.
The carbon atom of the carbonyl group in (2E)-3-(2-Furyl)acryloyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it a prime target for nucleophiles. In our protocol, the hydroxide ion (OH⁻) from NaOH acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion (a good leaving group) to form the corresponding carboxylic acid. This reaction is rapid and highly exothermic.[1] The sodium hydroxide in the quenching solution serves a dual purpose: it acts as the nucleophile and immediately neutralizes both the newly formed carboxylic acid and the hydrochloric acid (formed from H⁺ and Cl⁻), driving the reaction to completion and yielding non-volatile, water-soluble salts.
By adhering to this comprehensive disposal guide, you are not merely following a procedure; you are actively engaging in the principles of laboratory safety, ensuring that reactive waste is managed responsibly from cradle to grave.
References
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Chemical Waste. University of Nevada, Reno Environmental Health & Safety. [Link]
-
Chemical Waste. Massachusetts Institute of Technology EHS. [Link]
-
Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]
-
Reactive Waste At SFSU. San Francisco State University Environment, Health and Safety. [Link]
-
Acryloyl chloride | C3H3ClO. PubChem, National Center for Biotechnology Information. [Link]
-
Furan. New Jersey Department of Health. [Link]
-
Environmental, Health, and Safety Guidelines for Hazardous Materials Management. International Finance Corporation (IFC). [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
-
What is the best method to neutralize acryloyl chloride residues after reaction of an amide... ResearchGate. [Link]
-
(2E)-3-(furan-2-yl)prop-2-enoyl chloride | C7H5ClO2. PubChem, National Center for Biotechnology Information. [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
-
ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. [Link]
-
METHACRYLOYL CHLORIDE. VanDeMark Chemical. [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]
-
Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Acryloyl chloride. Wikipedia. [Link]
-
Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]
-
ACRYLOYL CHLORIDE MSDS. KSCL (KRISHNA). [Link]
-
ACRYLOYL CHLORIDE. VanDeMark Chemical. [Link]
Sources
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- 4. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. duxburysystems.org [duxburysystems.org]
- 10. (2E)-3-(furan-2-yl)prop-2-enoyl chloride | C7H5ClO2 | CID 10920765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ACRYLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. wcu.edu [wcu.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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- 17. Chemical Waste – EHS [ehs.mit.edu]
- 18. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 19. Reactive Waste At SFSU | Environment, Health and Safety [ehs.sfsu.edu]
Personal protective equipment for handling (2E)-3-(2-Furyl)acryloyl chloride
Operational Safety Protocol: Handling (2E)-3-(2-Furyl)acryloyl Chloride
CAS: 63485-67-6 | Synonyms: 3-(2-Furyl)acryloyl chloride, Furan-2-acryloyl chloride[1]
Executive Safety Summary
Immediate Hazard Directive: (2E)-3-(2-Furyl)acryloyl chloride is not merely a corrosive; it is a moisture-reactive lachrymator . Upon contact with mucosal tissue or atmospheric moisture, it undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) gas and the parent furanacrylic acid.
The "Why" Behind the Protocol: Standard lab safety often underestimates acid chlorides. The furan ring in this compound adds lipophilicity, potentially increasing skin permeation rates compared to simple acyl chlorides, while the acryloyl moiety adds reactivity (potential Michael acceptor). Therefore, protection must address three vectors simultaneously: Corrosivity (pH < 1 on contact) , Respiratory Toxicity (HCl gas) , and Sensitization .
Hierarchy of Defense: Personal Protective Equipment (PPE)
Do not rely on a single barrier. Use a Layered Defense Strategy .
A. Hand Protection (The Critical Vector)
Standard nitrile examination gloves are insufficient for prolonged contact with acid chlorides. Acid chlorides can degrade nitrile and permeate through it, often without visible degradation of the glove material.
| Risk Level | Recommended Glove System | Rationale |
| Incidental Contact (Weighing/Transfer) | Double Gloving: 1. Inner: 4 mil Nitrile (Disposable)2.[2] Outer: 5-8 mil Nitrile (Extended Cuff) | Provides ~5-10 minutes of splash protection. The air gap between gloves delays permeation. |
| High Risk (Synthesis/Spill Cleanup) | Laminate / Multi-layer: Ansell Silver Shield® or North® Silver Shield/4H® | Mandatory. Acid chlorides do not permeate laminate films. Wear nitrile over these for dexterity. |
B. Respiratory & Facial Protection
-
Primary Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of pressurized liquid release (e.g., from a syringe or clogged cannula).
-
Face Shield: Required when handling >50 mL or during quenching steps where exotherms may cause splashing.
C. Body Protection
-
Standard: Cotton lab coat (flame resistant preferred due to furan flammability).
-
Apron: Chemical-resistant rubber or Neoprene apron required for bulk transfers to prevent chest/lap saturation.
PPE Decision Logic (Visualization)
The following logic gate determines the required PPE based on the physical state and operational scale.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and volume. Note that "In Fume Hood" is a constant requirement.
Operational Protocol: Handling & Transfer
Step 1: Preparation (The "Dry" Rule)
-
Causality: Any moisture on glassware will react with the chloride to form HCl gas, potentially ejecting the stopper or spraying the chemical.
-
Protocol: Flame-dry or oven-dry all glassware. Flush with inert gas (Nitrogen/Argon) before introducing the reagent.
Step 2: Weighing the Solid
(2E)-3-(2-Furyl)acryloyl chloride is often a low-melting solid or semi-solid.
-
Tare: Tare the receiving flask (with stopper), not the weighing boat.
-
Transfer: Use a disposable spatula. Do not use metal spatulas if moisture is present (corrosion risk).
-
Containment: If the solid is sticky/waxy, weigh directly into the reaction vessel to avoid transfer losses and exposure.
Step 3: Liquid Transfer (Solutions)
-
Technique: Use positive displacement pipettes or glass syringes with Luer-lock needles.
-
Avoid: Standard air-displacement pipettes (dripping risk due to low surface tension and high vapor pressure).
-
Cannula Transfer: For quantities >20 mL, use a double-tipped needle (cannula) under positive nitrogen pressure to transfer the solution between sealed flasks.
Deactivation & Disposal Workflow
Critical Warning: Never add water directly to the neat acid chloride.[3] The reaction is violent and exothermic.
The "Controlled Hydrolysis" Method
You must convert the reactive acyl chloride into the stable (albeit acidic) parent acid and neutralize the HCl byproduct.
Reagents:
-
Ice water bath.
-
10% Sodium Carbonate (
) or Sodium Hydroxide ( ) solution. -
Dichloromethane (DCM) or Ethyl Acetate (if extraction is needed).
Figure 2: Step-by-step quenching protocol to safely deactivate acid chloride waste.
Step-by-Step Deactivation:
-
Dilute: Dissolve the residual acid chloride in a non-reactive solvent (e.g., DCM) to act as a heat sink.
-
Cool: Place a beaker of 10%
in an ice bath. -
Add: Slowly add the acid chloride solution to the base while stirring. Expect fizzing (
) and heat. -
Verify: Test pH. If acidic, add more base until pH > 7.
-
Dispose: The resulting mixture contains the furanacrylic acid salt. Dispose of as Halogenated Organic Waste (due to DCM) or Non-Halogenated Organic Waste (if Ethyl Acetate was used).
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Wipe: Quickly wipe off excess liquid with a dry pad (do not rub).2. Flush: Rinse with water for 15 mins. 3. Treat: Seek medical attention (burns may be delayed). |
| Eye Contact | 1. Irrigate: Use eyewash station immediately for 15 mins. Hold eyelids open.2. Transport: Emergency Room transport is mandatory for eye exposure to acid chlorides. |
| Spill (Bench) | 1. Evacuate: Clear area of personnel.2. Absorb: Cover with Dry Sand or Vermiculite . Do not use paper towels (fire risk).3. Neutralize: Carefully apply solid Sodium Carbonate over the sand. |
References
-
Sigma-Aldrich. (2024). (E)-3-(Furan-2-yl)acryloyl chloride Safety Data Sheet. Merck KGaA.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5365879, 3-(2-Furyl)acryloyl chloride.
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. (Referencing Acid Chlorides/Benzoyl Chloride data for laminate recommendations).
-
University of California, Merced. (2023). Standard Operating Procedure: Acid Chlorides.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
